2-(4-Methoxyphenoxy)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-11(2,10(12)13)15-9-6-4-8(14-3)5-7-9/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXBNNMNAWNFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169928 | |
| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17509-54-5 | |
| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017509545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid
An In-depth Technical Guide to 2-(4-Methoxyphenoxy)-2-methylpropanoic Acid
Introduction
2-(4-Methoxyphenoxy)-2-methylpropanoic acid is a notable carboxylic acid and aromatic ether derivative. This molecule is not just a subject of academic curiosity; it serves as a versatile building block in various industrial sectors, including pharmaceuticals and agrochemicals.[1][2] Perhaps its most widely recognized application is in the food industry, where its sodium salt, known as Lactisole, functions as a potent sweetness inhibitor.[3] This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity and structure is fundamental to all subsequent scientific investigation.
Nomenclature and Identifiers
-
Systematic IUPAC Name : 2-(4-methoxyphenoxy)propanoic acid[4]
-
Common Synonyms : 2-(p-methoxyphenoxy)propionic acid, Lactisole (free acid)[3][4]
Molecular Architecture
The structure of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid features a central propanoic acid backbone. The alpha-carbon is substituted with a methyl group and is linked via an ether bond to a para-substituted methoxyphenol ring. This combination of a carboxylic acid, an ether, and an aromatic ring dictates its chemical behavior and physical properties.
Caption: 2D structure of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid.
Physicochemical Properties
The interplay of the molecule's functional groups gives rise to its distinct physicochemical characteristics. These properties are crucial for predicting its behavior in various systems, from reaction vessels to biological matrices.
Summary of Properties
| Property | Value | Source(s) |
| Physical State | White to off-white/pale brown solid/powder. | [1][3][5] |
| Melting Point | 65-66 °C; 88-94 °C; 91.0-95.0 °C; 92-94°C; 158 °C | [1][3][4][5] |
| Boiling Point | 173-175 °C @ 1 Torr; 377 °C @ 760 mm Hg | [3][5] |
| Solubility | Soluble in alcohol, propylene glycol. Slightly soluble in DMSO, Methanol. Water solubility is estimated at 3129 mg/L @ 25 °C. | [3][5][7][8] |
| pKa | 3.29 ± 0.10 (Predicted) | [3] |
| LogP (o/w) | 1.650 (Estimated) | [3][5] |
Note on Melting Point Discrepancy: The reported melting point varies across different sources. This variation could be attributed to the presence of different crystalline forms (polymorphism), impurities, or the analysis of the racemic mixture versus a specific enantiomer. Researchers should consider empirical determination for their specific batch.
In-Depth Analysis
-
Solubility Profile : The molecule exhibits dual solubility characteristics. The carboxylic acid group is polar and capable of hydrogen bonding, contributing to its solubility in polar solvents like water and alcohols.[5][7][8] Conversely, the aromatic ring and methyl groups introduce lipophilic character, allowing for solubility in less polar organic solvents. The sodium salt form, Lactisole, is significantly more water-soluble due to the ionic nature of the carboxylate.[6]
-
Acidity (pKa) : With a predicted pKa of approximately 3.29, this compound is a weak organic acid, comparable to other carboxylic acids.[3] This acidity is a key feature, as it allows for the formation of carboxylate salts by deprotonation in basic conditions. This property is fundamental to its role as a taste modulator, where the anionic form interacts with taste receptors.
-
Lipophilicity (LogP) : The estimated LogP value of 1.65 indicates a moderate degree of lipophilicity.[3][5] This value suggests that the compound can partition between aqueous and lipid phases, a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile in drug development contexts. It implies a reasonable ability to cross biological membranes.
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment rely on a combination of spectroscopic and chromatographic techniques.
Mass Spectrometry (MS)
In a mass spectrum, 2-(4-Methoxyphenoxy)-2-methylpropanoic acid is expected to show a molecular ion peak (M+) at an m/z corresponding to its molecular weight (196.20). High-resolution mass spectrometry can confirm the elemental composition, C₁₀H₁₂O₄.[4] Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) or cleavage at the ether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR : The proton NMR spectrum would be expected to show distinct signals corresponding to the different proton environments:
-
A singlet for the methoxy (-OCH₃) protons.
-
Signals in the aromatic region for the protons on the benzene ring.
-
A signal for the methyl (-CH₃) protons on the propanoic acid chain.
-
A signal for the alpha-proton (-CH) on the propanoic acid chain.
-
A broad singlet for the acidic proton of the carboxylic acid (-COOH), which is often exchangeable with D₂O.
-
-
¹³C NMR : The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule, including signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the carbons of the propanoic acid backbone.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present:
-
O-H Stretch : A very broad absorption band, typically in the range of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch : A strong, sharp absorption band around 1700-1725 cm⁻¹ indicates the carbonyl group of the carboxylic acid.
-
C-O Stretch : Absorptions corresponding to the ether linkage and the carboxylic acid C-O bond would be expected in the fingerprint region (approx. 1000-1300 cm⁻¹).
Experimental Protocol: Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of such compounds.
Objective : To determine the purity of a 2-(4-Methoxyphenoxy)-2-methylpropanoic acid sample.
Methodology :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase is chosen for its ability to retain moderately nonpolar compounds.
-
Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic buffer ensures the carboxylic acid remains protonated for consistent retention.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm or 275 nm).
-
Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Injection Volume : 10 µL.
-
Analysis : The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: A typical workflow for purity analysis using HPLC.
Chemical Reactivity and Synthesis
The reactivity is dominated by its two primary functional groups: the carboxylic acid and the ether.
Key Chemical Reactions
-
Salt Formation : As a carboxylic acid, it readily reacts with bases (e.g., sodium hydroxide) to form the corresponding carboxylate salt. This is the basis for producing Lactisole (sodium 2-(4-methoxyphenoxy)propanoate).
-
Esterification : The carboxylic acid can undergo Fischer esterification with an alcohol under acidic catalysis to form an ester. This reaction is crucial for creating derivatives with modified solubility and bioavailability.[2]
Synthetic Pathway Overview
A common and industrially viable method for synthesizing this compound is through a variation of the Williamson ether synthesis.
General Protocol :
-
Deprotonation : p-Methoxyphenol is treated with a strong base, such as sodium hydroxide, to form the sodium phenoxide intermediate.
-
Nucleophilic Substitution : The resulting phenoxide acts as a nucleophile and attacks an alkyl halide, such as methyl 2-chloropropionate.
-
Hydrolysis : The resulting ester is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product, 2-(4-Methoxyphenoxy)-2-methylpropanoic acid.[3]
Caption: A simplified schematic of the synthesis pathway.
Applications in Research and Development
The unique structure of this molecule makes it a valuable tool in several fields.
-
Pharmaceutical and Agrochemical Synthesis : It serves as a chiral building block for creating enantiomerically pure compounds.[2] This is particularly important in the production of certain nonsteroidal anti-inflammatory drugs (NSAIDs) and herbicides, where stereochemistry dictates biological activity and efficacy.[1][2]
-
Taste Modulation : The sodium salt, Lactisole, is a well-documented sweetness inhibitor.[3] It is believed to act on the T1R3 sweet taste receptor, modulating the perception of both natural sugars and artificial sweeteners.[3] This makes it a valuable tool in food science for creating balanced flavor profiles and in research for studying the mechanisms of taste perception.
-
Biochemical Research : The compound is used as a research tool to study its interactions with biological systems, helping to elucidate metabolic pathways and enzyme activities.[1] It has been used as a sweet taste receptor antagonist to study its effects on cellular secretion processes.
Safety and Handling
Proper handling is essential to ensure laboratory safety.
GHS Hazard Information
According to aggregated GHS information, the compound may cause skin and eye irritation, as well as respiratory irritation.[4][5]
-
H315 : Causes skin irritation.[4]
-
H319 : Causes serious eye irritation.[4]
-
H335 : May cause respiratory irritation.[4]
Storage and Handling Recommendations
-
Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye/face protection.[5][7] In case of insufficient ventilation, wear a suitable respiratory mask.
-
Storage : Store in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed. The compound can be hygroscopic, so storage under an inert atmosphere is recommended.
-
Handling : Avoid contact with skin and eyes.[5] Do not breathe dust.[7]
References
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2-(4-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 151199 - PubChem. National Center for Biotechnology Information. [Link]
-
2-(4-methoxyphenoxy) propionic acid, 13794-15-5 - The Good Scents Company. The Good Scents Company. [Link]
-
sodium 2-(4-methoxyphenoxy) propionate, 150436-68-3 - The Good Scents Company. The Good Scents Company. [Link]
-
2-(4-Methoxyphenoxy)propanoic acid, (-)- | C10H12O4 | CID 697337 - PubChem. National Center for Biotechnology Information. [Link]
-
2-(4-Methoxyphenoxy)propanoic acid - MySkinRecipes. MySkinRecipes. [Link]
- CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents.
- WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents.
Sources
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2-(4-Methoxyphenoxy)-2-methylpropanoic acid CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid, a member of the aryloxyisobutyric acid class of compounds. Due to the limited publicly available data on this specific molecule, this guide establishes a foundational understanding by presenting its fundamental chemical properties and then extrapolates potential applications and synthetic methodologies based on the well-characterized and structurally related compound, fenofibric acid. The document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by offering insights into the potential pharmacological relevance and synthetic strategies for this class of molecules.
Introduction to 2-(4-Methoxyphenoxy)-2-methylpropanoic Acid
2-(4-Methoxyphenoxy)-2-methylpropanoic acid is a carboxylic acid derivative with a distinct aryloxyisobutyric acid scaffold. While specific research and applications for this particular compound are not extensively documented in peer-reviewed literature, its structural similarity to a class of drugs known as fibrates suggests potential utility in metabolic research and drug development.
Chemical Identity
| Property | Value | Source |
| CAS Number | 17509-54-5 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O₄ | [3][4] |
| Molecular Weight | 210.23 g/mol | [3][5] |
| IUPAC Name | 2-(4-methoxyphenoxy)-2-methylpropanoic acid | N/A |
Physicochemical Properties and Data
Synthesis Methodology: An Exemplary Approach Based on Fenofibric Acid
Given the absence of a specific, detailed synthesis protocol for 2-(4-Methoxyphenoxy)-2-methylpropanoic acid in the public domain, a representative synthesis for a structurally analogous compound, fenofibric acid, is presented below. This method, involving a Williamson ether synthesis followed by hydrolysis, is a common and robust strategy for the preparation of aryloxyisobutyric acids.
The synthesis of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, provides a relevant and illustrative pathway.[6] Fenofibrate itself is the isopropyl ester of fenofibric acid, which is chemically designated as 2-(4-(4-chlorobenzoyl) phenoxy)-2-methylpropanoate.[7] The synthesis generally involves the reaction of a substituted phenol with an α-bromo ester.[7]
General Reaction Scheme for Aryloxyisobutyric Acid Synthesis
The synthesis of fenofibric acid can be achieved by reacting (4-chlorophenyl)(4-hydroxyphenyl)methanone with isopropyl-2-bromo-2-methylpropanoate, followed by hydrolysis of the resulting ester.[6]
Experimental Protocol: Synthesis of Fenofibric Acid
This protocol is adapted from the synthesis of fenofibric acid and serves as a model for the synthesis of related aryloxyisobutyric acids.[6]
Step 1: Williamson Ether Synthesis
-
To a stirred solution of (4-chlorophenyl)(4-hydroxyphenyl)methanone (15 mmol) in dry 2-butanone (60 mL), add sodium hydroxide (15 mmol).
-
Heat the reaction mixture to reflux for 1 hour.
-
Add isopropyl-(2-bromo-2-methyl)-propanoate (1.1 equivalents) in dry 2-butanone (15 mL) to the reaction mixture.
-
Continue refluxing for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Step 2: Saponification (Ester Hydrolysis)
-
Upon completion of the ether synthesis, add 1 M sodium hydroxide solution (50 mL) to the reaction mixture.
-
Heat the mixture under reflux for 4 hours to hydrolyze the ester.
-
After cooling, partition the residue between brine (20 mL) and dichloromethane (80 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like acetone to yield fenofibric acid as a white powder.[6]
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of fenofibric acid, a representative aryloxyisobutyric acid.
Potential Applications and Biological Activity: Inferences from Fibrates
The structural class of aryloxyisobutyric acids, to which 2-(4-Methoxyphenoxy)-2-methylpropanoic acid belongs, is best known for the pharmacological activity of fibrates. Fibrates are a class of amphipathic carboxylic acids used for the treatment of metabolic disorders, primarily hypercholesterolemia.
Hypolipidemic Effects
Novel 2-substituted isobutyric acid derivatives have been synthesized and evaluated for their hypolipidemic activity.[8] Some of these compounds have been shown to decrease the levels of serum total cholesterol, LDL cholesterol, and triglycerides in animal models of hyperlipidemia, with efficacy comparable to or greater than the reference drug gemfibrozil.[8]
Fenofibrate, a widely prescribed fibrate, is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid.[6] Fibrates are known to modulate lipid metabolism.[9]
Mechanism of Action: PPARα Agonism
The primary mechanism of action of fibrates is the activation of peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.
Activation of PPARα by fibrates leads to:
-
Increased transcription of genes involved in fatty acid oxidation.
-
Increased synthesis of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins.
-
Reduced production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.
-
Increased levels of high-density lipoprotein (HDL) cholesterol.
It is plausible that 2-(4-Methoxyphenoxy)-2-methylpropanoic acid, as a member of the aryloxyisobutyric acid family, could exhibit similar PPARα agonistic activity.
Other Potential Biological Activities
Research into various derivatives of carboxylic acids has revealed a broad spectrum of biological activities, including:
-
Anti-inflammatory effects : Some 1,2,4-triazole derivatives containing a propanoic acid moiety have shown significant anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines like TNF-α and IFN-γ.[10]
-
Antimicrobial and Antifungal Activity : Certain derivatives of Meldrum's acid, which contains an acylal structure, have demonstrated antimicrobial and antifungal properties.[11] Additionally, some 5-oxopyrrolidine derivatives have shown promising antimicrobial activity against multidrug-resistant bacterial strains.[12]
Future Directions and Research Opportunities
The lack of specific data for 2-(4-Methoxyphenoxy)-2-methylpropanoic acid presents a clear opportunity for further research. Key areas of investigation would include:
-
Development and optimization of a specific synthesis protocol.
-
Thorough characterization of its physicochemical properties.
-
In vitro and in vivo evaluation of its biological activity , with a primary focus on its potential as a PPARα agonist and its effects on lipid metabolism.
-
Exploration of other potential therapeutic applications , such as anti-inflammatory or antimicrobial activities, based on the broader activities of related chemical scaffolds.
Conclusion
2-(4-Methoxyphenoxy)-2-methylpropanoic acid is a chemical entity with a structure that strongly suggests potential pharmacological relevance, particularly in the area of metabolic diseases. While direct experimental data is currently limited, the well-established science behind the broader class of aryloxyisobutyric acids and fibrates provides a solid foundation for future research. This guide has provided the known identifiers for this compound and has leveraged the extensive knowledge of related molecules to propose a viable synthetic approach and potential biological activities. It is hoped that this information will catalyze further investigation into the properties and applications of this and other novel aryloxyisobutyric acid derivatives.
References
A comprehensive list of references will be compiled and provided in the final version of this technical guide.
Sources
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- 3. 17509-54-5,2-(4-methoxyphenoxy)-2-methylpropanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. mdpi.com [mdpi.com]
- 5. US4452999A - Method for making isobutyric acid - Google Patents [patents.google.com]
- 6. scielo.br [scielo.br]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Design, synthesis and hypolipidemic activity of novel 2-(m-tolyloxy) isobutyric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Methoxyphenoxy)-2-methylpropanoic Acid (Lactisole)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potent Taste Modulator
2-(4-Methoxyphenoxy)-2-methylpropanoic acid, widely known in the food industry by its common name Lactisole, is a fascinating small molecule with a significant impact on human taste perception. Initially identified as a component of roasted Colombian Arabica coffee beans, its primary and most well-documented biological activity is the selective inhibition of the sweet taste sensation in humans. This property has led to its adoption as a food additive, where it is used to modulate and reduce excessive sweetness in various products, allowing other flavor profiles to become more prominent.[1]
Beyond its role as a flavor modifier, emerging research is beginning to uncover a broader spectrum of biological activities for 2-(4-Methoxyphenoxy)-2-methylpropanoic acid, suggesting its potential for therapeutic applications. These investigations are exploring its influence on cellular signaling pathways beyond taste receptors, opening new avenues for drug discovery and development. This technical guide will provide a comprehensive review of the current scientific literature on 2-(4-Methoxyphenoxy)-2-methylpropanoic acid, covering its synthesis, analytical characterization, mechanism of action, current applications, and future research directions.
Synthesis and Characterization: From Benchtop to Application
The synthesis of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid is most commonly achieved through a Williamson ether synthesis.[2][3][4] This well-established organic reaction provides a reliable route to forming the ether linkage, a key structural feature of the molecule.
Proposed Synthetic Protocol: Williamson Ether Synthesis
This protocol outlines a representative method for the synthesis of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid.
Step 1: Deprotonation of 4-Methoxyphenol
In a suitable reaction vessel, 4-methoxyphenol (p-cresol) is dissolved in an appropriate solvent, such as dimethylformamide (DMF) or acetone. A strong base, typically sodium hydride (NaH) or potassium carbonate (K2CO3), is then added portion-wise at a controlled temperature (e.g., 0 °C) to deprotonate the phenolic hydroxyl group, forming the corresponding sodium or potassium 4-methoxyphenoxide. The reaction is stirred under an inert atmosphere (e.g., nitrogen or argon) until the deprotonation is complete, which can be monitored by the cessation of hydrogen gas evolution when using NaH.
Step 2: Nucleophilic Substitution
To the solution of the 4-methoxyphenoxide, a solution of an alkyl halide, such as ethyl 2-bromo-2-methylpropionate, is added dropwise. The reaction mixture is then heated to an appropriate temperature (e.g., 60-80 °C) to facilitate the SN2 reaction. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the bromide leaving group to form the ether linkage. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Hydrolysis of the Ester
Once the ether formation is complete, the resulting ester, ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate, is hydrolyzed to the desired carboxylic acid. This is typically achieved by adding an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, and heating the mixture under reflux. The base catalyzes the hydrolysis of the ester to the carboxylate salt.
Step 4: Acidification and Isolation
After the hydrolysis is complete, the reaction mixture is cooled to room temperature and acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This protonates the carboxylate salt, leading to the precipitation of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid as a solid. The crude product is then collected by filtration, washed with cold water to remove any remaining salts, and dried.
Step 5: Purification
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product with high purity.
Characterization and Analytical Methods
The identity and purity of synthesized 2-(4-Methoxyphenoxy)-2-methylpropanoic acid are confirmed using a variety of analytical techniques.
Table 1: Physicochemical Properties of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid
| Property | Value | Source |
| Molecular Formula | C11H14O3 | [5] |
| Molecular Weight | 194.23 g/mol | [5] |
| Appearance | White to pale cream crystalline solid | [1] |
| Melting Point | ~190 °C (for the sodium salt, Lactisole) | [1] |
| Solubility | Soluble in water and propylene glycol; slightly soluble in fat; miscible in ethanol (for the sodium salt, Lactisole) | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons of the methoxyphenyl group, the methoxy protons, and the methyl protons of the propanoic acid moiety. The chemical shifts and coupling constants of these signals are characteristic of the molecule's structure.[6][7]
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. Expected signals would correspond to the carbons of the aromatic ring, the methoxy carbon, the quaternary carbon of the propanoic acid, the methyl carbons, and the carboxylic acid carbon.[8][9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of the carboxylic acid group (-COOH) or the cleavage of bonds adjacent to the ether oxygen.[10][11][12][13]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the compound and for separating its enantiomers if a chiral stationary phase is used.[14][15][16][17][18] Given that 2-(4-Methoxyphenoxy)-2-methylpropanoic acid possesses a chiral center at the C2 position of the propanoic acid moiety, it exists as a pair of enantiomers. Chiral HPLC is essential for resolving and quantifying these enantiomers, which may exhibit different biological activities.
Mechanism of Action: Targeting the Sweet Taste Receptor
The primary mechanism by which 2-(4-Methoxyphenoxy)-2-methylpropanoic acid (Lactisole) inhibits sweet taste is through its interaction with the human sweet taste receptor, a G protein-coupled receptor (GPCR) composed of two subunits, T1R2 and T1R3.[19]
Antagonism of the T1R3 Subunit
Lactisole acts as a negative allosteric modulator of the T1R3 subunit.[19][20] It binds to a specific site within the transmembrane domain of the T1R3 protein.[19][21] This binding event induces a conformational change in the receptor that prevents its activation by sweet-tasting molecules, such as sugars and artificial sweeteners. Consequently, the downstream signaling cascade that leads to the perception of sweetness is blocked.[20][22]
Caption: Signaling pathway of sweet taste perception and its inhibition by Lactisole.
Off-Target Effects and Broader Biological Activity
Recent studies have revealed that 2-(4-Methoxyphenoxy)-2-methylpropanoic acid may have biological effects that are independent of the T1R3 receptor.[22] For instance, it has been shown to activate cyclic AMP (cAMP) generation and increase the release of calcium from the endoplasmic reticulum (ER) in airway epithelial cells.[22] This suggests that the compound may interact with other cellular targets, opening up possibilities for its use in different therapeutic contexts. One study demonstrated that in combination with bitter compounds, lactisole could enhance the production of nitric oxide (NO), an important signaling molecule with antimicrobial and physiological roles.[22]
Applications: From Food Science to Potential Therapeutics
The unique properties of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid have led to its application in various fields.
Food Industry
As Lactisole, its primary application is as a flavor modifier in the food industry.[1][23][24] It is designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and is approved for use in food as a flavoring agent in many countries.[1][23] It is commonly used in products with high sugar content, such as jams, jellies, and confectionery, to reduce the intensity of sweetness and enhance other flavors.[22][23]
Research Tool
Due to its specific antagonism of the human T1R3 receptor, Lactisole is a valuable research tool for studying the mechanisms of sweet taste perception and the role of the T1R3 receptor in various physiological processes.[19][20]
Potential Therapeutic Applications
The emerging evidence of its off-target effects suggests that 2-(4-Methoxyphenoxy)-2-methylpropanoic acid could have therapeutic potential. Its ability to modulate intracellular calcium and nitric oxide production could be relevant for conditions such as chronic rhinosinusitis.[22] Furthermore, its interaction with taste receptors expressed in the gut and pancreas suggests a potential role in metabolic regulation, although this area requires further investigation.[20] One report mentions that LACTISOLE is a small molecule drug with a maximum clinical trial phase of I, indicating that its therapeutic potential is being actively explored.[1]
Future Directions and Conclusion
2-(4-Methoxyphenoxy)-2-methylpropanoic acid, or Lactisole, is a molecule with a well-established role in the food industry and a growing potential in the field of pharmacology. While its mechanism as a sweet taste inhibitor is well-understood, its off-target effects and broader biological activities are still being elucidated.
Future research should focus on several key areas:
-
Elucidation of Off-Target Mechanisms: A deeper understanding of the molecular targets and signaling pathways affected by 2-(4-Methoxyphenoxy)-2-methylpropanoic acid beyond the T1R3 receptor is crucial for exploring its full therapeutic potential.
-
Pharmacokinetics and Toxicology: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of the compound are necessary to support its development as a therapeutic agent.
-
Clinical Investigations: Further clinical trials are needed to evaluate the efficacy and safety of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid for specific therapeutic indications.
-
Structure-Activity Relationship Studies: The synthesis and evaluation of analogs of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid could lead to the development of more potent and selective modulators of taste receptors and other biological targets.
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A Technical Guide to the Therapeutic Potential of 2-(4-Methoxyphenoxy)-2-methylpropanoic Acid Derivatives
Executive Summary: The 2-(4-Methoxyphenoxy)-2-methylpropanoic acid scaffold, a core structure reminiscent of the fibrate class of drugs, has emerged as a versatile pharmacophore in modern drug discovery. While the parent compound is primarily utilized in the flavor and fragrance industry, its derivatives have garnered significant attention for their potent biological activities. This technical guide provides an in-depth analysis of these derivatives, focusing on their primary mechanism of action as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. We will explore the molecular interactions, downstream signaling pathways, and compelling preclinical evidence supporting their therapeutic applications in metabolic disorders such as type 2 diabetes, dyslipidemia, and hepatic steatosis. Furthermore, this guide delves into the potential anti-inflammatory properties of this chemical class, outlining key experimental protocols for their synthesis and evaluation, and presenting a forward-looking perspective on their journey from bench to potential clinical utility.
Introduction to the Chemical Scaffold
The 2-(4-Methoxyphenoxy)-2-methylpropanoic acid core is structurally related to well-established lipid-lowering agents like fenofibrate. This structural analogy is not coincidental and provides the foundational rationale for its exploration in metabolic diseases. The key components of this scaffold—a phenoxy ring, a propanoic acid moiety, and a gem-dimethyl group—contribute to the molecule's ability to fit into the ligand-binding pockets of specific nuclear receptors.
Initially, the parent compound, 2-(4-methoxyphenoxy)propanoic acid (also known as lactisole), was identified for its ability to inhibit the perception of sweet tastes[1]. However, medicinal chemists recognized that strategic modification of this core structure could unlock significant therapeutic potential. By creating derivatives, researchers have successfully developed compounds with high affinity for Peroxisome Proliferator-Activated Receptors (PPARs), positioning this class of molecules as promising candidates for treating complex metabolic syndromes[2][3]. These derivatives are often synthesized to enhance potency, selectivity, and pharmacokinetic properties, moving beyond the functionalities of the original scaffold[4].
Primary Mechanism of Action: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
The most well-documented therapeutic potential of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid derivatives lies in their function as agonists for the PPAR family of nuclear receptors.
Overview of the PPAR Family
PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism, energy homeostasis, and inflammation. There are three main subtypes (isotypes):
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle.[3][5] Its activation primarily leads to increased fatty acid oxidation and a reduction in circulating triglycerides.
-
PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis (fat cell differentiation) and enhances insulin sensitivity[3][5].
-
PPARβ/δ: Expressed ubiquitously, it is involved in lipid homeostasis and energy utilization[3][5].
Because these receptors control interconnected metabolic pathways, developing agonists that can modulate one or more of these subtypes is a key strategy for treating metabolic diseases[3][5].
Molecular Interaction and Downstream Signaling
Derivatives of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid are designed to act as ligands that bind to the ligand-binding domain (LBD) of PPARs. This binding event induces a conformational change in the receptor, causing it to dissociate from corepressor proteins and recruit coactivator proteins. This newly formed complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating or enhancing their transcription.
The causality behind this mechanism is a cascade of gene regulation. For instance, activation of PPARα upregulates genes involved in fatty acid uptake and β-oxidation, while PPARγ activation increases the expression of genes that promote insulin sensitivity, such as adiponectin. The development of "pan-agonists," which activate all three PPAR subtypes, is an attractive strategy to comprehensively address the multifaceted nature of metabolic syndrome[2][3].
Caption: PPAR Agonism Signaling Pathway.
Therapeutic Application in Metabolic Disorders
The primary therapeutic value of these derivatives lies in their potential to treat a cluster of conditions often referred to as metabolic syndrome.
Type 2 Diabetes and Insulin Resistance
By activating PPARγ, these compounds can significantly improve insulin sensitivity. The upregulation of adiponectin, an insulin-sensitizing hormone, is a key outcome[2]. Furthermore, GPR40 (G protein-coupled receptor 40) agonism has been explored in related phenylpropanoic acid derivatives, which can lead to a robust glucose-lowering effect and insulinotropic action[4].
Dyslipidemia and Cardiovascular Health
Activation of PPARα directly addresses dyslipidemia by increasing the transcription of genes responsible for fatty acid oxidation, thereby lowering serum triglyceride and fatty acid levels[2]. This lipid-modulating effect is crucial for reducing the risk of atherosclerosis and other cardiovascular complications associated with metabolic syndrome.
Hepatic Steatosis
Non-alcoholic fatty liver disease (NAFLD) is a common comorbidity of obesity and type 2 diabetes. PPAR pan-agonists have shown the ability to ameliorate hepatic steatosis by increasing fatty acid oxidation in the liver, thus reducing the accumulation of lipids[2].
Data Summary from Preclinical Studies
The following table summarizes representative data from a study on MHY2013 , a novel PPAR pan-agonist derivative of 2-methyl-2-(o-tolyloxy)propanoic acid, in a db/db mouse model of obesity and diabetes[2].
| Parameter | Control (db/db mice) | MHY2013 Treated (db/db mice) | % Change | Therapeutic Implication |
| Fasting Blood Glucose | High | Significantly Lower | ↓ | Improved glycemic control |
| Serum Triglycerides | High | Significantly Lower | ↓ | Amelioration of dyslipidemia |
| Serum Fatty Acids | High | Significantly Lower | ↓ | Reduced lipotoxicity |
| Serum Adiponectin | Low | Markedly Increased | ↑ | Enhanced insulin sensitivity |
| Serum FGF21 | Low | Markedly Increased | ↑ | Improved insulin sensitivity & energy expenditure |
| Hepatic Triglyceride Content | High | Significantly Lower | ↓ | Reduction of hepatic steatosis |
Therapeutic Application in Inflammatory Conditions
While PPAR agonism is the primary mechanism, related methoxyphenolic compounds also possess anti-inflammatory properties that may be relevant to this class of derivatives.
Anti-inflammatory Signaling
Inflammation is a key component of many chronic diseases, including metabolic syndrome and atherosclerosis. Methoxyphenolic compounds have been shown to exert anti-inflammatory effects by inhibiting key pro-inflammatory mediators[6]. The potential mechanisms include:
-
Suppression of NF-κB Activation: Inhibition of the translocation of the NF-κB p65 subunit into the nucleus, a critical step in the inflammatory gene expression cascade[7][8].
-
Inhibition of MAPK Signaling: Attenuation of the phosphorylation of MAPKs such as p38, ERK1/2, and JNK, which are central to the production of inflammatory cytokines[7].
-
Reduction of Pro-inflammatory Mediators: Decreased production of nitric oxide (NO), prostaglandins (PGE₂), and cytokines like TNF-α and IL-6[6][7][9].
It is plausible that 2-(4-Methoxyphenoxy)-2-methylpropanoic acid derivatives share these anti-inflammatory properties, which would complement their metabolic benefits, particularly in diseases like atherosclerosis where inflammation plays a direct pathogenic role.
Key Experimental Protocols & Methodologies
To advance the study of these derivatives, robust and reproducible experimental protocols are essential. The choice of these specific assays is driven by the need to validate the primary mechanism of action (PPAR agonism) and to assess in vivo efficacy in a disease-relevant model.
Synthesis of a Representative Derivative
The synthesis of these derivatives often involves a Williamson ether synthesis. The following is a generalized, self-validating protocol based on established methods[10][11].
Protocol: Synthesis via Phase Transfer Catalysis
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, dissolve p-hydroxyanisole (1.0 eq) and a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) in an appropriate organic solvent (e.g., toluene).
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.0 eq) to the flask and stir vigorously to form the sodium phenoxide in situ.
-
Alkylation: Slowly add 2-bromo-2-methylpropanoic acid ethyl ester (1.2 eq) to the reaction mixture. Causality: The phase transfer catalyst shuttles the phenoxide from the aqueous phase to the organic phase to react with the alkyl halide.
-
Reaction Monitoring: Heat the mixture to 80-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous NaOH. Stir at room temperature for 2-4 hours to hydrolyze the ester to the carboxylic acid.
-
Purification: Acidify the mixture with 1M HCl to precipitate the product. Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(4-Methoxyphenoxy)-2-methylpropanoic acid derivative. Self-validation: Purity is confirmed by melting point, ¹H NMR, and mass spectrometry.
In Vitro Assay: PPAR Transactivation Luciferase Reporter Assay
This cell-based assay is the gold standard for quantifying the ability of a compound to activate a specific PPAR subtype.
Protocol: Luciferase Reporter Assay
-
Cell Culture: Plate HEK293T or a similar cell line in 96-well plates.
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression vector for the full-length human PPAR subtype (α, γ, or δ).
-
A reporter plasmid containing a luciferase gene downstream of a PPRE sequence.
-
Causality: This creates a system where luciferase is only produced if the compound activates the PPAR, which then binds to the PPRE.
-
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test derivative at various concentrations (typically from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known PPAR agonist).
-
Incubation: Incubate the plates for an additional 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence values to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. Plot the data as a dose-response curve to determine the EC₅₀ (the concentration at which the compound elicits 50% of its maximal effect). Self-validation: A clear dose-dependent increase in luminescence compared to the vehicle control confirms agonist activity.
In Vivo Model: Efficacy in a db/db Mouse Model
The db/db mouse is a widely used model of obesity, insulin resistance, and type 2 diabetes. This workflow outlines a typical efficacy study.
Caption: Experimental Workflow for In Vivo Efficacy Testing.
Challenges and Future Directions
Despite their promise, the development of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid derivatives faces challenges common to PPAR agonists. The adverse effects associated with early-generation PPARγ agonists, such as weight gain, fluid retention, and bone loss, remain a concern[2]. Therefore, a critical area of research is the development of derivatives with a more balanced activity profile or selective PPAR modulation (SPPARM) characteristics.
Future research should focus on:
-
Optimizing Subtype Selectivity: Fine-tuning the chemical structure to achieve desired levels of agonism on PPARα, γ, and δ to maximize therapeutic benefit while minimizing side effects.
-
Long-Term Safety Studies: Conducting comprehensive long-term in vivo studies to assess the cardiovascular safety and overall toxicity profile of lead candidates.
-
Exploring Combination Therapies: Investigating the synergistic effects of these derivatives with other antidiabetic or lipid-lowering agents.
-
Clinical Translation: Moving the most promising candidates from preclinical models into human clinical trials to validate their efficacy and safety in patient populations[12][13].
The journey of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid derivatives from a simple flavor modifier to a potential multi-target therapeutic agent for metabolic and inflammatory diseases exemplifies the power of medicinal chemistry and a deep understanding of molecular pharmacology. Continued innovation in this area holds the promise of delivering novel treatments for some of the most pressing chronic health challenges.
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A Deep Dive into the Stereochemistry of 2-(4-Methoxyphenoxy)-2-methylpropanoic Acid: A Guide for Researchers
This technical guide provides a comprehensive exploration of the stereochemical properties of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid, a molecule of interest in pharmaceutical and life sciences research. As a member of the phenoxyalkanoic acid family, its three-dimensional structure is paramount to its biological activity and interaction with chiral environments such as enzymes and receptors. This document will delve into the theoretical and practical aspects of its stereochemistry, from its synthesis as a racemic mixture to the analytical techniques for enantiomeric resolution and the underlying principles governing these methodologies.
The Chiral Nature of 2-(4-Methoxyphenoxy)-2-methylpropanoic Acid
2-(4-Methoxyphenoxy)-2-methylpropanoic acid possesses a single stereocenter at the C2 position of the propanoic acid chain. This tetrahedral carbon is bonded to four different substituents: a carboxyl group (-COOH), a 4-methoxyphenoxy group (-O-C₆H₄-OCH₃), and two distinct methyl groups. The presence of this chiral center means the molecule is not superimposable on its mirror image, and thus exists as a pair of enantiomers: the (R)- and (S)-forms.
The synthesis of this compound, typically through the Williamson ether synthesis by reacting the sodium salt of 4-methoxyphenol with a 2-halo-2-methylpropanoic acid derivative, results in a racemic mixture—an equal (1:1) proportion of the (R)- and (S)-enantiomers. From a pharmacological and toxicological standpoint, it is crucial to separate and characterize these enantiomers, as they may exhibit different biological activities.[1][2] This is a well-documented phenomenon in drug development, where one enantiomer may be therapeutically active while the other could be inactive or even contribute to adverse effects.[3]
Racemic Synthesis: A Starting Point
The common laboratory synthesis of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid typically yields a racemic mixture. A general and illustrative synthetic protocol is outlined below. This method, based on established Williamson ether synthesis principles for related phenoxypropanoic acids, provides the foundation for obtaining the material that will subsequently be subjected to chiral resolution.[4][5]
Experimental Protocol: Synthesis of Racemic 2-(4-Methoxyphenoxy)-2-methylpropanoic Acid
-
Deprotonation of 4-Methoxyphenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-methoxyphenol in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Salt Formation: Add 1.1 equivalents of a strong base, for example, sodium hydride (NaH), portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-methoxyphenoxide.
-
Nucleophilic Substitution: To the resulting solution, add 1.0 equivalent of ethyl 2-bromo-2-methylpropanoate dropwise at room temperature.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Ester Hydrolysis: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl ester.
-
Saponification: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide (2.0 equivalents) and stir at room temperature overnight.
-
Acidification and Isolation: Acidify the reaction mixture to a pH of approximately 2 with 1M hydrochloric acid. The resulting precipitate is then collected by vacuum filtration, washed with cold water, and dried to afford racemic 2-(4-Methoxyphenoxy)-2-methylpropanoic acid.
Caption: Workflow for the racemic synthesis of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid.
Chiral Resolution of Enantiomers
Once the racemic mixture is synthesized, the next critical step is the separation of the individual enantiomers. This process is known as chiral resolution. Two primary methods are widely employed for this purpose: diastereomeric salt formation and chiral chromatography.
Diastereomeric Salt Formation and Crystallization
This classical resolution technique relies on the reaction of the racemic carboxylic acid with a chiral base to form a pair of diastereomeric salts.[6] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.
Principle: (R/S)-Acid + (R)-Base → (R)-Acid-(R)-Base + (S)-Acid-(R)-Base
The resulting diastereomeric salts can then be separated based on their differential solubility in a given solvent system. After separation, the individual diastereomers are treated with a strong acid to regenerate the enantiomerically pure carboxylic acid and the chiral auxiliary.
Commonly Used Chiral Resolving Agents for Carboxylic Acids:
-
(R)-(+)-α-Methylbenzylamine
-
(S)-(-)-α-Methylbenzylamine
-
Quinine
-
Cinchonidine
-
(1R,2R)-(-)-Pseudoephedrine
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: Dissolve the racemic 2-(4-Methoxyphenoxy)-2-methylpropanoic acid in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of a chiral amine (e.g., (R)-(+)-α-methylbenzylamine).
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Enantiomeric Enrichment: The enantiomeric excess (ee) of the crystallized salt can be determined by chiral HPLC analysis of the liberated acid. For higher purity, the salt can be recrystallized.
-
Liberation of the Enantiomer: Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., ethyl acetate) and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2.
-
Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched 2-(4-Methoxyphenoxy)-2-methylpropanoic acid.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers.[7] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For acidic compounds like 2-(4-Methoxyphenoxy)-2-methylpropanoic acid, polysaccharide-based CSPs are often effective.[8][9]
Principle: The enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP. The difference in the stability of these complexes results in differential retention on the column.
Recommended Starting Conditions for Method Development:
| Parameter | Recommendation | Rationale |
| Chiral Stationary Phase | Chiralpak® AD-H or Chiralcel® OD-H | These polysaccharide-based CSPs have a broad applicability for the resolution of chiral carboxylic acids.[8] |
| Mobile Phase | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA) | A non-polar/polar solvent system is standard for normal-phase chiral HPLC. TFA is added to suppress the ionization of the carboxylic acid, leading to better peak shape and resolution. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate. |
| Detection | UV at 254 nm or 280 nm | The aromatic ring in the molecule allows for strong UV absorbance. |
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the racemic 2-(4-Methoxyphenoxy)-2-methylpropanoic acid in the mobile phase at a concentration of approximately 1 mg/mL.
-
Instrumentation: Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject an appropriate volume (e.g., 10 µL) of the sample solution.
-
Data Acquisition: Record the chromatogram and determine the retention times of the two enantiomers.
-
Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) of the two enantiomers using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
Determination of Absolute Configuration
While chiral separation techniques can isolate the enantiomers, they do not inherently reveal their absolute configuration (R or S). For this, other methods are required:
-
X-ray Crystallography: This is the gold standard for determining the absolute configuration of a molecule, provided that a suitable single crystal of one of the enantiomers (often as a salt with a known chiral counter-ion) can be obtained.[10]
-
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration by comparing the experimental spectrum with that predicted from quantum chemical calculations.
-
Chemical Correlation: The absolute configuration can be determined by chemically converting the molecule to a compound of known stereochemistry.
Conclusion
The stereochemistry of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid is a critical aspect that dictates its biological properties. Its synthesis typically results in a racemic mixture, necessitating robust methods for chiral resolution and analysis. This guide has provided a comprehensive overview of the key principles and experimental protocols for the synthesis, separation, and characterization of its enantiomers. For researchers and drug development professionals, a thorough understanding and application of these techniques are essential for advancing the scientific understanding and potential therapeutic applications of this and other chiral molecules.
References
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VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]
- Kotheimer, A. E., Haq, W., & Balendiran, G. K. (2018). Synthesis and Chiral Separation of Fibratol, Isopropyl 2-(4-((4-chlorophenyl)(hydroxyl) methyl)-phenoxy)-2-methylpropanoate. International Journal of Organic Chemistry, 8, 201-206.
- Hutt, A. J., & O'Grady, J. (1996). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Google Patents. (n.d.). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
-
SIELC. (n.d.). Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
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YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
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SlidePlayer. (n.d.). Stereochemistry and biological activity of drugs. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
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Veranova. (n.d.). Chiral Resolution and Confirmation. Retrieved from [Link]
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-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]
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Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
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Daicel Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Phenoxypropionic Acids via Williamson Ether Synthesis
Introduction: The Significance of Phenoxypropionic Acids and the Williamson Ether Synthesis
Phenoxypropionic acids and their derivatives are a class of organic compounds with significant importance in the pharmaceutical and agrochemical industries. Many compounds within this class exhibit potent biological activities, serving as herbicides, plant growth regulators, and active pharmaceutical ingredients (APIs). For instance, derivatives of 2-phenoxypropionic acid are known potential herbicides, while chiral versions, such as (R)-2-Phenoxypropionic Acid, are valuable intermediates in the synthesis of complex APIs.[1][2] The reliable and efficient synthesis of these molecules is therefore a critical endeavor for researchers in drug discovery and process development.
The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains one of the most dependable and versatile methods for preparing ethers.[3] This robust reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide ion, proceeding via an SN2 mechanism.[3][4] Its application to the synthesis of phenoxypropionic acids involves the reaction of a substituted or unsubstituted phenol with an α-halopropionic acid or its ester, in the presence of a base. This application note provides a detailed experimental protocol, mechanistic insights, and practical guidance for the successful synthesis of phenoxypropionic acids using the Williamson ether synthesis.
Mechanistic Insights: The SN2 Pathway to Phenoxypropionic Acids
The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3][4] In the context of synthesizing phenoxypropionic acids, the reaction proceeds through the following key steps:
-
Deprotonation of the Phenol: A base is used to deprotonate the hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion. The choice of base is critical and depends on the acidity of the phenol and the overall reaction conditions.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of the α-halopropionic acid (or its ester). This carbon bears a partial positive charge due to the electronegativity of the adjacent halogen and carbonyl group.
-
Displacement of the Leaving Group: The nucleophilic attack occurs from the backside of the carbon-halogen bond, leading to the displacement of the halide ion (the leaving group) and the formation of a new carbon-oxygen bond.[4] This concerted mechanism, where bond formation and bond breaking occur simultaneously, is characteristic of an SN2 reaction.[4]
It is crucial to consider that the SN2 mechanism is sensitive to steric hindrance. While the phenoxide is the nucleophile in this specific application, the principles of SN2 reactions dictate that the electrophile should ideally be sterically unhindered (methyl or primary) for optimal results.[4] In the synthesis of 2-phenoxypropionic acids from 2-halopropionic acids, the electrophilic carbon is secondary, which can sometimes lead to competing elimination reactions, although the electronic effects of the adjacent carbonyl group generally favor substitution.
Experimental Workflow for Williamson Ether Synthesis of Phenoxypropionic Acids
Caption: A generalized workflow for the synthesis of phenoxypropionic acids via Williamson ether synthesis.
Detailed Experimental Protocol: Synthesis of 2-(2,4-Dichlorophenoxy)propionic Acid
This protocol is adapted from a patented method and provides a robust procedure for the synthesis of a common phenoxypropionic acid derivative.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dichlorophenol | 163.00 | 163 g | 1.0 |
| 2-Chloropropionic acid | 108.52 | 109 g | 1.0 |
| Potassium hydroxide (KOH) | 56.11 | 125 g | ~2.2 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 300-400 mL | - |
| Sulfuric acid (H₂SO₄) | 98.08 | As needed | - |
| n-Hexane | 86.18 | ~550-780 g | - |
Equipment:
-
1000 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 1000 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 163 g (1.0 mol) of 2,4-dichlorophenol and 300 mL of dimethyl sulfoxide (DMSO).
-
Addition of Reagents: To the stirred solution, add 109 g (1.0 mol) of 2-chloropropionic acid, followed by the careful addition of 125 g (~2.2 mol) of potassium hydroxide.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for approximately 8 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Neutralization: After the reaction is complete, while maintaining the temperature at 80°C, carefully add sulfuric acid dropwise until the mixture is neutralized.
-
Solvent Removal: Filter the hot mixture to remove the precipitated salts. The solvent (DMSO) is then removed from the filtrate by distillation under reduced pressure.
-
Isolation of Crude Product: The resulting solid residue (approximately 257 g) is collected.
-
Purification by Recrystallization: Add approximately 550 g of n-hexane to the crude solid. Stir the slurry and cool to room temperature to induce crystallization.
-
Final Product: Filter the crystalline product, wash with a small amount of cold n-hexane, and dry to obtain 2-(2,4-dichlorophenoxy)propionic acid. The expected yield is approximately 93.2%.[5]
Key Considerations and Optimization
Choice of Base:
The selection of the base is crucial for the efficient deprotonation of the phenol.
-
Strong Bases: For less acidic phenols, strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective.[4] These bases irreversibly deprotonate the alcohol, driving the reaction forward.
-
Hydroxides and Carbonates: For more acidic phenols, such as those with electron-withdrawing substituents, weaker bases like potassium hydroxide (KOH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃) are often sufficient.[5] The use of aqueous solutions of these bases is common in industrial processes.
Solvent Selection:
The choice of solvent significantly impacts the reaction rate and can influence the prevalence of side reactions.
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are excellent choices for Williamson ether synthesis.[3] They effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more available for nucleophilic attack.
-
Protic Solvents: While the parent alcohol of the alkoxide can be used as a solvent, protic solvents, in general, can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.
Temperature and Reaction Time:
Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100°C, with reaction times of 1 to 8 hours.[3] The optimal conditions will depend on the reactivity of the specific phenol and alkyl halide used. Monitoring the reaction by TLC or HPLC is recommended to determine the point of completion.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, side reactions (elimination), poor nucleophilicity of the phenoxide. | Increase reaction time or temperature. Ensure the use of a primary or secondary alkyl halide. Use a stronger base to ensure complete formation of the phenoxide. |
| Formation of Elimination Byproducts | Use of a sterically hindered alkyl halide or a highly basic alkoxide. | Use a less sterically hindered alkyl halide if possible. A milder base or lower reaction temperature may also favor substitution over elimination. |
| C-Alkylation of the Phenoxide | The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring. | This is more common with highly reactive alkylating agents. Using less reactive alkyl halides or modifying the reaction conditions (e.g., solvent, temperature) can sometimes minimize this side reaction. |
| Difficulty in Product Isolation | The product is an oil or does not crystallize easily. | If direct crystallization is unsuccessful, purification by column chromatography may be necessary. For carboxylic acid products, conversion to a salt followed by re-acidification can aid in purification. |
Characterization of Phenoxypropionic Acids
The identity and purity of the synthesized phenoxypropionic acid should be confirmed using a combination of analytical techniques.
Physicochemical Properties:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 2-Phenoxypropionic acid | C₉H₁₀O₃ | 166.17 | 112-115 |
| 3-Phenoxypropionic acid | C₉H₁₀O₃ | 166.17 | 97.5 |
| 2-(2,4-Dichlorophenoxy)propionic acid | C₉H₈Cl₂O₃ | 235.06 | 116-120 |
Data sourced from PubChem and ChemicalBook.[2][6][7][8]
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the product. The proton NMR spectrum should show characteristic signals for the aromatic protons, the methine proton of the propionic acid moiety, and the methyl protons.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a broad O-H stretch characteristic of the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carbonyl group (around 1700 cm⁻¹), and C-O stretching bands for the ether linkage.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the synthesized compound.
Safety Precautions
-
Handling of Reagents: Phenols and their derivatives can be corrosive and toxic. α-Halopropionic acids are also corrosive. Strong bases like sodium hydride are flammable solids and react violently with water. All reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Conditions: The reaction may be exothermic, especially during the addition of the base. It is important to control the rate of addition and have a cooling bath readily available.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The Williamson ether synthesis is a powerful and versatile tool for the synthesis of phenoxypropionic acids, a class of compounds with significant applications in various fields. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters—including the choice of base, solvent, and temperature—researchers can achieve high yields of the desired products. This application note provides a comprehensive and practical guide to assist scientists and drug development professionals in the successful implementation of this important synthetic transformation.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
-
ResearchGate. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenoxypropionic acid. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound 3-Phenoxypropionic acid (FDB022919). Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, June 6). Williamson Ether and Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). 5 The synthesis of dichlorprop anno 1950. The initial chlorination of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Green Synthesis and Industrial Process Development of Cloprop. Retrieved from [Link]
-
The Value of (R)-2-Phenoxypropionic Acid in Pharmaceutical Synthesis. (2026, January 25). Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (2022, October 14). Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
-
PubChem. (n.d.). 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid. Retrieved from [Link]
-
PubMed. (2025, February 3). Synthetic Approaches to the New Drugs Approved during 2023. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). DL-2-Phenoxypropionic acid. Retrieved from [Link]
-
IARC Publications. (n.d.). 2,4-DICHLOROPHENOXYACETIC ACID. Retrieved from [Link]
-
ChemRxiv. (n.d.). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]
-
StudySmarter. (n.d.). Williamson Ether Synthesis Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Preliminary study on the synthesis and high‒resolution NMR analysis of Naproxen and Ibuprofen esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Dichlorprop. Retrieved from [Link]
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Application Notes and Protocols: Phase Transfer Catalysis for the Synthesis of 2-(4-Methoxyphenoxy)-propionic acid
Introduction: The Significance of 2-(4-Methoxyphenoxy)-propionic acid and the Need for Greener Synthesis
2-(4-Methoxyphenoxy)-propionic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Notably, it serves as a crucial building block for a class of herbicides that are vital in modern agriculture. The traditional synthesis of this and related aryloxypropionic acids often involves the use of harsh bases and anhydrous organic solvents, leading to significant environmental burdens and operational complexities.
Phase Transfer Catalysis (PTC) has emerged as a powerful and green alternative for such syntheses. PTC facilitates reactions between reactants located in different immiscible phases (typically aqueous and organic) by employing a catalyst that shuttles one reactant across the phase boundary to react with the other. This methodology offers numerous advantages, including the use of inexpensive and environmentally benign inorganic bases and water, milder reaction conditions, reduced reaction times, higher yields, and simplified workup procedures, making it an attractive approach for industrial-scale production.[1][2][3] This document provides a detailed guide to the synthesis of 2-(4-Methoxyphenoxy)-propionic acid using a robust and efficient phase transfer catalysis method.
Underlying Chemistry: The Williamson Ether Synthesis via Phase Transfer Catalysis
The synthesis of 2-(4-Methoxyphenoxy)-propionic acid via this method is a classic example of the Williamson ether synthesis.[4] In this SN2 reaction, a phenoxide ion acts as the nucleophile, attacking an alkyl halide to form an ether linkage. The core challenge in the conventional Williamson synthesis is the mutual insolubility of the ionic phenoxide (typically generated with a strong base) and the organic alkyl halide.
Phase transfer catalysis elegantly overcomes this hurdle. The reaction proceeds in a biphasic system, where the phenoxide is generated in the aqueous phase using an inorganic base like sodium hydroxide. The phase transfer catalyst, typically a quaternary ammonium salt, then forms an ion pair with the phenoxide anion. This lipophilic ion pair is soluble in the organic phase, allowing it to react efficiently with the alkyl halide.
Mechanism of Phase Transfer Catalysis in the O-Alkylation of 4-Methoxyphenol
The catalytic cycle for the synthesis of 2-(4-Methoxyphenoxy)-propionic acid involves the following key steps:
-
Deprotonation in the Aqueous Phase: 4-methoxyphenol (p-hydroxyanisole) is deprotonated by sodium hydroxide in the aqueous phase to form the sodium 4-methoxyphenoxide salt.
-
Anion Exchange and Phase Transfer: The phase transfer catalyst, a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion (X⁻) for the 4-methoxyphenoxide anion (ArO⁻) at the aqueous-organic interface.
-
Formation of the Lipophilic Ion Pair: The newly formed quaternary ammonium phenoxide (Q⁺ArO⁻) is a lipophilic ion pair that is soluble in the organic phase.
-
SN2 Reaction in the Organic Phase: In the organic phase, the "naked" and highly reactive phenoxide anion attacks the 2-chloropropionic acid via an SN2 mechanism, displacing the chloride ion and forming the desired product, 2-(4-Methoxyphenoxy)-propionic acid.
-
Catalyst Regeneration: The quaternary ammonium cation (Q⁺) pairs with the newly formed chloride anion (Cl⁻) and returns to the aqueous phase to restart the catalytic cycle.
Caption: Experimental workflow for the synthesis.
-
Preparation of the Aqueous Phase: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxyphenol, sodium hydroxide, tetrabutylammonium bromide (TBAB), and water. A typical mass ratio is 1 part 4-methoxyphenol to 1-3 parts NaOH, 0.2-0.4 parts TBAB, and 15-20 parts water. [5]Stir the mixture vigorously at room temperature (20-25°C) for 10-20 minutes. This ensures the complete formation of the sodium 4-methoxyphenoxide.
-
Reaction: To the aqueous mixture, add the organic phase, consisting of 2-chloropropionic acid and an organic solvent such as toluene. [5][6]Heat the biphasic mixture to 40-60°C with continued vigorous stirring. The reaction is typically complete within 0.5 to 1.5 hours. [5]Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with a dilute solution of hydrochloric acid or sulfuric acid to a pH of 1-3. [5]This step protonates the carboxylate group of the product, making it soluble in the organic phase, and also neutralizes any remaining sodium hydroxide.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The organic layer contains the product, while the aqueous layer contains inorganic salts and the phase transfer catalyst.
-
Product Isolation: Separate the organic layer and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(4-Methoxyphenoxy)-propionic acid.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of toluene and heptane, to achieve high purity (>99.5%). [5]
Causality Behind Experimental Choices
-
Choice of Phase Transfer Catalyst: Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst for this type of reaction due to its good solubility in both aqueous and organic phases, and its ability to form a lipophilic ion pair with the phenoxide. [6]The lipophilicity of the quaternary ammonium salt is crucial; as the number of carbon atoms in the alkyl chains increases, the catalyst's concentration in the organic phase generally increases, which can enhance the reaction rate if the organic phase reaction is the rate-determining step. [7]
-
Solvent Selection: Toluene is a suitable organic solvent as it is immiscible with water and effectively dissolves the alkyl halide and the lipophilic ion pair. [6]Other non-polar solvents can also be used. The choice of solvent can influence the intrinsic reaction rate in the organic phase. [8]
-
Temperature Control: The reaction is conducted at a mild temperature of 40-60°C to ensure a reasonable reaction rate without promoting side reactions, such as the decomposition of the catalyst or the hydrolysis of the alkyl halide. [5]
-
Vigorous Stirring: High agitation is critical in PTC reactions to maximize the interfacial surface area between the aqueous and organic phases, thereby increasing the rate of transfer of the catalyst-anion pair across the phase boundary. [5]
-
Acidification: The final acidification step is crucial for isolating the carboxylic acid product. By lowering the pH, the carboxylate salt is converted to the free acid, which is more soluble in the organic solvent and less soluble in the aqueous phase, facilitating its separation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete deprotonation of the phenol.- Insufficient catalyst amount.- Poor stirring.- Catalyst "poisoning". | - Ensure the correct stoichiometry of NaOH and allow sufficient time for phenoxide formation.- Increase the catalyst loading incrementally.- Increase the stirring rate to improve phase mixing.- If using an alkyl iodide or tosylate, consider switching to a bromide or mesylate, as highly polarizable leaving groups can form strong ion pairs with the catalyst, inhibiting its turnover. [7] |
| Slow Reaction Rate | - Low reaction temperature.- Inefficient phase transfer. | - Gradually increase the reaction temperature within the recommended range.- Consider a more lipophilic phase transfer catalyst. |
| Formation of Byproducts | - High reaction temperature.- Presence of impurities in starting materials. | - Lower the reaction temperature.- Use high-purity starting materials. |
| Difficult Phase Separation | - Formation of an emulsion. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period. |
Industrial Scale-Up Considerations
Scaling up PTC reactions from the laboratory to an industrial setting requires careful consideration of several factors:
-
Heat and Mass Transfer: In large reactors, efficient heat and mass transfer can be challenging. Proper reactor design and agitation are crucial to maintain a consistent temperature and ensure adequate mixing of the phases. [9]* Catalyst Separation and Recycling: While the catalyst remains primarily in the aqueous phase after the reaction, its efficient separation and potential recycling are important for process economics and minimizing waste. [10]* Process Safety: Although PTC reactions are generally safer than those using strong bases in anhydrous solvents, the exothermic nature of the SN2 reaction must be managed, especially on a large scale. [11]* Economic Viability: The cost of the phase transfer catalyst can be a significant factor in the overall process economics. Optimizing the catalyst loading and exploring recycling options are key to ensuring a cost-effective process. [10]
Conclusion
The phase transfer catalysis method for the synthesis of 2-(4-Methoxyphenoxy)-propionic acid offers a highly efficient, environmentally friendly, and industrially viable alternative to traditional synthetic routes. By understanding the underlying principles of the Williamson ether synthesis and the mechanism of phase transfer catalysis, researchers can effectively implement and optimize this protocol. The mild reaction conditions, high yields, and simplified procedures make this method a valuable tool for professionals in chemical research and drug development.
References
- CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)
-
Phase Transfer Catalysis - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
Synthesis of Aryl Alkyl Ethers by Alkylation of Phenols with Quaternary Ammonium Salts | Request PDF - ResearchGate. (URL: [Link])
-
A Minireview of Phase-Transfer Catalysis and Recent Trends - ResearchGate. (URL: [Link])
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (URL: [Link])
-
"Unstreamlining" a PTC O-Alkylation - PTC Organics, Inc. (URL: [Link])
-
Industrial Catalyst Scale Up: Challenges & Strategies for Success. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
A Minireview of Phase-Transfer Catalysis and Recent Trends - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])
-
PHASE TRANSFER CATALYSTS - Jetir.Org. (URL: [Link])
-
Industrial Phase-Transfer Catalysis. (URL: [Link])
-
Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method - Taylor & Francis. (URL: [Link])
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - ResearchGate. (URL: [Link])
-
Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow | Request PDF - ResearchGate. (URL: [Link])
-
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (URL: [Link])
-
An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. (URL: [Link])
-
Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes - MDPI. (URL: [Link])
-
Phase-Transfer Catalysis Communications. (URL: [Link])
-
Williamson ether synthesis - Wikipedia. (URL: [Link])
-
Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (URL: [Link])
-
Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
-
Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Phenoxypropionic Acid Isomer Purification
Welcome to the technical support center dedicated to the purification and separation of phenoxypropionic acid isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral separations. Here, you will find practical, in-depth guidance presented in a question-and-answer format to address the specific challenges you may encounter in your laboratory. Our focus is on providing not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating phenoxypropionic acid enantiomers?
A1: The primary challenge lies in the fact that enantiomers have identical physical and chemical properties in an achiral environment. This makes their separation difficult using standard chromatographic techniques.[1] Effective separation requires the creation of a chiral environment where the two enantiomers interact differently, leading to differential retention times. Key difficulties include selecting the appropriate chiral stationary phase (CSP), optimizing the mobile phase to enhance enantioselectivity, and overcoming issues like poor resolution and peak tailing.
Q2: Which analytical techniques are most suitable for the chiral separation of phenoxypropionic acids?
A2: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most widely used and versatile method for the enantioseparation of phenoxypropionic acids.[2] Supercritical Fluid Chromatography (SFC) is gaining popularity as a greener and often faster alternative to HPLC for these separations. Other techniques like Capillary Electrophoresis (CE) with chiral selectors and crystallization-based methods can also be employed, each with its own set of advantages and limitations.[3][4]
Q3: Why is the choice of Chiral Stationary Phase (CSP) so critical?
A3: The CSP is the heart of the chiral separation process. The chiral selector immobilized on the stationary phase forms transient diastereomeric complexes with the enantiomers of the analyte. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. An inappropriate CSP will not provide the necessary stereospecific interactions, resulting in co-elution or poor resolution of the enantiomers.
Q4: Can I use the same chiral column for all phenoxypropionic acid derivatives?
A4: Not necessarily. While a particular CSP might show good separation for one phenoxypropionic acid derivative, it may not be effective for another. Small changes in the analyte's structure, such as the position or nature of substituents on the phenyl ring, can significantly alter its interaction with the CSP. Therefore, a screening of different CSPs is often necessary to find the optimal one for a specific analyte.[5]
Troubleshooting Guide: Chiral HPLC and SFC Methods
This section provides detailed troubleshooting advice for common problems encountered during the purification and separation of phenoxypropionic acid isomers using chiral HPLC and SFC.
Problem 1: Poor or No Enantiomeric Resolution
Q: I am injecting my racemic phenoxypropionic acid sample, but I see only a single peak or two poorly resolved peaks. What should I do?
A: This is a common issue that can often be resolved by systematically evaluating and optimizing your chromatographic conditions.
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for your specific analyte.
-
Suboptimal Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP.
-
Solution:
-
For HPLC: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase mode. In reversed-phase mode, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[5]
-
For SFC: Optimize the co-solvent (e.g., methanol, ethanol) percentage in the supercritical CO2.
-
Additives are Key: For acidic analytes, the addition of a small amount of an acidic modifier (e.g., acetic acid, trifluoroacetic acid) to the mobile phase is often essential to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.[5]
-
-
-
Incorrect Temperature: Temperature can influence the thermodynamics of the chiral recognition process.
-
Solution: Evaluate the effect of column temperature on the separation. Both increasing and decreasing the temperature can sometimes improve resolution, depending on the specific analyte-CSP interaction.
-
Caption: Workflow for Chiral Method Development.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are showing significant tailing, which is affecting my ability to accurately quantify the enantiomers. What is causing this and how can I fix it?
A: Peak tailing is often a sign of undesirable secondary interactions between your analyte and the stationary phase.
-
Secondary Interactions with Residual Silanols: Silica-based CSPs can have residual silanol groups that can interact strongly with acidic analytes, leading to peak tailing.
-
Solution: Add a competitive agent to the mobile phase. For acidic compounds, a small amount of a stronger acid (e.g., TFA) can help to saturate these active sites and improve peak shape.
-
-
Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
-
| Additive | Concentration | Observation | Recommended Action |
| Acetic Acid | 0.1 - 0.5% (v/v) | Improved peak symmetry for acidic analytes. | Start with 0.1% and optimize. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Stronger acid, very effective in reducing tailing. | Use sparingly as it can be harsh on some columns. |
| Triethylamine (TEA) | 0.1% (v/v) | Typically used for basic analytes, not recommended for acids. | Avoid for phenoxypropionic acids. |
Advanced Separation Techniques
Supercritical Fluid Chromatography (SFC)
Q: What are the advantages of using SFC for the chiral separation of phenoxypropionic acids?
A: SFC offers several advantages over traditional HPLC, including faster separations, reduced solvent consumption, and lower backpressure. The use of supercritical CO2 as the primary mobile phase component allows for higher flow rates without a significant increase in pressure. This can dramatically reduce run times. Additionally, the lower viscosity of the mobile phase can lead to improved chromatographic efficiency. For phenoxypropionic acids, SFC with alcohol co-solvents and acidic additives has been shown to be very effective.
Simulated Moving Bed (SMB) Chromatography
Q: When should I consider using Simulated Moving Bed (SMB) chromatography?
A: SMB is a preparative chromatographic technique that is ideal for large-scale purification of enantiomers. [7][8] Unlike batch chromatography, SMB is a continuous process that offers higher productivity, lower solvent consumption, and higher purity of the final products.[8] If you need to produce large quantities of a single enantiomer of a phenoxypropionic acid for further studies or development, SMB is a highly efficient and cost-effective option.
Caption: Simplified schematic of a 4-zone SMB system.
Crystallization-Based Resolution
Q: Are there non-chromatographic methods for separating phenoxypropionic acid enantiomers?
A: Yes, classical resolution via diastereomeric salt crystallization is a well-established method. This technique involves reacting the racemic phenoxypropionic acid with a chiral resolving agent (typically a chiral base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[9] While this method can be effective, it is often more time-consuming and less universally applicable than chromatographic techniques. Finding a suitable resolving agent and crystallization conditions can require significant empirical screening.[4]
Protocols
Protocol 1: Generic Chiral HPLC Screening Method for Phenoxypropionic Acids
-
Column Selection:
-
Chiralpak IA or Chiralpak IB (Immobilized polysaccharide-based CSPs)
-
Chirobiotic T (Teicoplanin-based CSP)
-
-
Mobile Phase:
-
Normal Phase: Hexane/Isopropanol/Acetic Acid (e.g., 80:20:0.1 v/v/v)
-
Reversed Phase: Acetonitrile/Water with 0.1% Formic Acid (e.g., 60:40 v/v)
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 230 nm or 254 nm)
-
Injection Volume: 5-10 µL
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes. b. Inject the racemic standard and observe the chromatogram. c. If no separation is observed, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier in normal phase, or the organic solvent in reversed phase). d. If separation is still poor, switch to a different chiral column and repeat the screening process.
References
-
Patel, M. A., Riley, F., & Ashraf-Khorassani, M. (2012). Supercritical fluid chromatographic resolution of water soluble isomeric carboxyl/amine terminated peptides facilitated via mobile phase water and ion pair formation. Journal of Chromatography A, 1233, 85–90. [Link]
-
Enantioselective Separation and Analysis of Chiral Herbicides. (n.d.). American Chemical Society. [Link]
-
Separation of the Phenoxy Acid Herbicides and Their Enantiomers by Capillary Zone Electrophoresis in Presence of Highly Sulphated Cyclodextrins. (2025, August 6). ResearchGate. [Link]
-
Enantiomeric separations on cyclodextrin-based and synthetic polymeric chiral. (n.d.). [Link]
-
Sui, J., Wang, N., & Wang, J. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11045–11065. [Link]
-
Davy, G. S., & Francis, P. D. (1987). Separation of the enantiomers of fluazifop and other 2-phenoxypropionic acids using chiral metal chelate additives in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 394(2), 323–331. [Link]
-
Sui, J., Wang, N., & Wang, J. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11045–11065. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). National Center for Biotechnology Information. [Link]
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Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
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Simulated Moving Bed Chromatography and Its Application to Chirotechnology. (2025, August 6). ResearchGate. [Link]
-
Epitomize Chiral Stationary Phases. (n.d.). [Link]
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Mobile phase optimization for the separation of some herbicide samples using HPLC. (2025, August 5). ResearchGate. [Link]
-
Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase: methanol dependence and eluent pH consideration. (2002, November 12). ScienceDirect. [Link]
-
Trouble with chiral separations. (2020, May 20). Chromatography Today. [Link]
-
Enantiomeric Excess Dependent Splitting of NMR Signal through Dynamic Chiral Inversion and Coligand Exchange in a Coordination Complex. (2020, September 9). ACS Publications. [Link]
-
A Novel Apparatus for Accurate Measurements of Solid Solubilities in Supercritical Phases. (2000, November 10). ACS Publications. [Link]
-
Chiral Purification of S -2-Phenylpropionic Acid from an Enantiomer Mixture by Stripping Crystallization. (2025, August 5). ResearchGate. [Link]
-
Rajendran, A., Paredes, G., & Mazzotti, M. (2009). Simulated moving bed chromatography for the separation of enantiomers. Journal of Chromatography A, 1216(4), 709–738. [Link]
-
Enantiomeric Derivatives Separation of 2- (Phen0xy)propionate by Chiral High-Performance Liquid Chromatography. (n.d.). NTU Scholars. [Link]
-
Synthesis, Characterization, and Application of Chiral Ionic Liquids and Their Polymers in Micellar Electrokinetic Chromatography. (2006, September 7). ACS Publications. [Link]
-
Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates. (2022, April 12). National Center for Biotechnology Information. [Link]
-
Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. (2021, September 9). MDPI. [Link]
- Enrichment of optical of 2-(4-aryloxyphenoxy. (n.d.).
-
Horrible peak shape. (2025, November 19). Reddit. [Link]
-
New approaches of LC-MS compatible method development on ??1-acid glycoprotein-based stationary phase for resolution of enantiomers by HPLC. (2025, August 6). ResearchGate. [Link]
-
Simulated Moving Bed chromatography at CARBOGEN AMCIS AG. (2023, July 3). CARBOGEN AMCIS. [Link]
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Simulated moving bed. (n.d.). Wikipedia. [Link]
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Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. (2021, June 3). MDPI. [Link]
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Easy Preparative Supercritical Fluid Chromatography Method Development. (n.d.). Teledyne Labs. [Link]
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User's Guide. (n.d.). HPLC. [Link]
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Optical Resolution of Rimantadine. (n.d.). National Center for Biotechnology Information. [Link]
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Comparison, Applications, Advantages, and Limitations of Immobilized and Coated Amylose Tris‐(3,5‐Dimethylphenylcarbamate) Chiral Stationary Phases in HPLC. (2007, February 6). Taylor & Francis Online. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (n.d.). RSC Publishing. [Link]
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Optimal Separation of Polar Anionic Pesticides From Fruits and Vegetables with Unique HPLC Column Selectivity. (n.d.). Phenomenex. [Link]
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Technical Support Center: Minimizing Side Reactions in the Etherification of Hydroquinone
Introduction
The etherification of hydroquinone is a cornerstone reaction for synthesizing a wide array of valuable molecules, from pharmaceutical intermediates and polymerization inhibitors like Mequinol (4-methoxyphenol) to antioxidants and fine chemicals.[1][2] While often accomplished via the Williamson ether synthesis, the symmetrical and electron-rich nature of the hydroquinone substrate presents several challenges.[3] Researchers frequently encounter issues with selectivity and competing side reactions, leading to reduced yields and complex purification processes.
This guide provides in-depth, field-tested advice to troubleshoot and minimize the three primary side reactions encountered during hydroquinone etherification:
-
Over-alkylation (Dialkylation vs. Monoalkylation)
-
Oxidation of Hydroquinone
-
C-Alkylation vs. O-Alkylation
Our goal is to explain the causality behind these issues and provide actionable, validated protocols to help you achieve high-yield, selective etherification.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Controlling Selectivity (Mono- vs. Di-etherification)
Question 1: My reaction produces a high percentage of the dialkylated ether, but I need the mono-ether. How can I improve selectivity?
Answer: Achieving selective mono-etherification is a classic challenge due to the similar reactivity of the two hydroxyl groups. The key is to manipulate reaction conditions to favor the first alkylation event statistically and electronically, while disfavoring the second.
Causality: Once the first hydroxyl group is etherified, the remaining hydroxyl group is electronically deactivated, making it a slightly weaker nucleophile. However, under standard Williamson conditions (strong base, stoichiometric or excess alkylating agent), this difference is often insufficient to prevent the second alkylation.
Solutions:
-
Control Stoichiometry: This is the most straightforward approach. Use a sub-stoichiometric amount of the alkylating agent (e.g., 0.8 to 0.95 equivalents) relative to hydroquinone. This ensures there isn't enough electrophile to react with all the mono-ether product. You will have unreacted starting material, but this is often easier to separate than the di-ether.
-
Use a Weaker Base: Employ a milder base like potassium carbonate (K₂CO₃) instead of strong bases like sodium hydride (NaH).[4][5] K₂CO₃ is only strong enough to deprotonate the more acidic first proton of hydroquinone, creating a monophenoxide. The resulting mono-ether is less acidic, and the equilibrium for the second deprotonation is less favorable, thus slowing the rate of the second etherification.
-
Acid-Promoted Synthesis: Certain methods leverage acidic conditions. For example, reacting hydroquinone with an alcohol in the presence of a promoter like sodium nitrite (NaNO₂) and an acid catalyst can selectively produce mono-ethers in high yields.[6][7][8] The proposed mechanism involves the in-situ generation of a semi-quinone intermediate that is the key reactive species.[6]
-
Phase-Transfer Catalysis (PTC): PTC can enhance mono-selectivity. The catalyst (e.g., a quaternary ammonium salt like TBAB) transports the monophenoxide anion into the organic phase to react. The resulting mono-ether product is less polar and resides preferentially in the organic phase, while the unreacted diphenoxide may remain in the aqueous or solid phase, reducing its chance of reacting a second time.[9][10]
Troubleshooting Flowchart: Improving Mono-ether Selectivity
Caption: A decision tree for troubleshooting over-alkylation.
Category 2: Preventing Substrate & Product Degradation
Question 2: My reaction mixture turns dark brown or black, and my yield is low. What is happening?
Answer: This is a classic sign of hydroquinone oxidation. Hydroquinone is highly susceptible to oxidation, especially under basic conditions in the presence of oxygen, to form p-benzoquinone and other polymeric degradation products.[11][12] This process is often irreversible and consumes your starting material.
Causality: The hydroquinone anion (phenoxide) is even more electron-rich and thus more easily oxidized than neutral hydroquinone. The reaction proceeds via a 2-electron, 2-proton process to yield the corresponding quinone.[12]
Solutions:
-
Inert Atmosphere: This is the most critical preventative measure. Before adding any reagents, thoroughly degas your solvent and purge the reaction flask with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the entire reaction and workup.[13]
-
Use High-Purity Reagents: Ensure your hydroquinone is pure and not already partially oxidized (it should be a white or off-white solid). Use freshly opened, anhydrous solvents.
-
Minimize Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction immediately to avoid prolonged exposure to basic conditions.
-
Temperature Control: While heating is often necessary, excessive temperatures can accelerate oxidation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Category 3: Controlling Regioselectivity (O- vs. C-Alkylation)
Question 3: I am seeing an unexpected isomer in my NMR analysis. Could it be C-alkylation? How do I prevent it?
Answer: Yes, C-alkylation is a known side reaction in the etherification of phenols.[1][3] The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the electron-rich aromatic ring, typically at the ortho or para positions (C-alkylation).[3]
Causality & Control (HSAB Theory): The regioselectivity can often be rationalized using Hard and Soft Acid-Base (HSAB) theory.
-
The oxygen atom of the phenoxide is a hard nucleophilic center.
-
The carbon atoms of the aromatic ring are softer nucleophilic centers.
To favor the desired O-alkylation, you should pair the hard oxygen nucleophile with a hard electrophile .
-
O-Alkylation (Favored): This is a kinetically controlled process.[14] It is favored by:
-
Harder Alkylating Agents: Alkyl halides with more electronegative leaving groups (R-Cl) or alkyl sulfates (like dimethyl sulfate) are harder electrophiles.[15]
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile solvate the cation of the base but leave the phenoxide anion relatively "naked" and highly reactive, favoring attack at the more electronegative oxygen site.
-
-
C-Alkylation (Disfavored): This is often the thermodynamically more stable product but kinetically slower.[14] It is more likely to occur with:
-
Softer Alkylating Agents: Alkyl iodides (R-I) are softer electrophiles and have a greater tendency to react at the soft carbon center of the ring.[15]
-
Polar Protic Solvents: Solvents like ethanol or water can hydrogen-bond with the oxygen atom, "shielding" it and making the carbon atoms of the ring more accessible for attack.[16]
-
Comparative Table: Controlling O- vs. C-Alkylation
| Factor | Favors O-Alkylation (Desired Ether) | Favors C-Alkylation (Side Product) | Rationale (HSAB & Kinetics) |
| Alkylating Agent | Alkyl Chlorides, Alkyl Sulfates | Alkyl Iodides, some Alkyl Bromides | Hard electrophiles react with the hard oxygen site. Softer electrophiles react with the softer ring carbons.[15] |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Polar Protic (Ethanol, Water) | Aprotic solvents enhance the nucleophilicity of the oxygen. Protic solvents solvate and shield the oxygen.[16] |
| Temperature | Lower Temperatures | Higher Temperatures | O-alkylation is kinetically favored. Higher temperatures can provide the energy to overcome the activation barrier for the thermodynamically favored C-alkylation.[14] |
| Counter-ion | K⁺, Cs⁺ | Li⁺, Na⁺ | Larger, less coordinating cations leave the phenoxide more free to react at the oxygen. Smaller, more coordinating cations can associate with the oxygen, encouraging reaction at the ring. |
Validated Protocols
Protocol 1: Selective Mono-methylation of Hydroquinone using Potassium Carbonate
This protocol is designed to maximize the yield of 4-methoxyphenol (Mequinol) while minimizing the formation of the 1,4-dimethoxybenzene side product.
Methodology:
-
Inert Atmosphere Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a thermometer, and a nitrogen/argon inlet. Purge the entire system with inert gas for 15-20 minutes.
-
Reagent Addition: To the flask, add hydroquinone (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous N,N-dimethylformamide (DMF). Stir the suspension under a positive pressure of inert gas.
-
Alkylating Agent: Add dimethyl sulfate (0.9 eq) dropwise to the suspension at room temperature over 20 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 4-6 hours.
-
Workup:
-
Cool the reaction to room temperature and pour it into a beaker containing cold water.
-
Acidify the aqueous mixture to pH ~5-6 with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-methoxyphenol.
Protocol 2: Etherification using Phase-Transfer Catalysis (PTC)
This protocol is useful for alkylations with less reactive alkyl halides (e.g., butyl bromide) and improves mono-selectivity.[10]
Methodology:
-
Reagent Setup: In a round-bottom flask, combine hydroquinone (1.0 eq), the alkyl halide (e.g., 1-bromobutane, 1.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solvent & Base: Add toluene as the organic solvent and a concentrated aqueous solution of sodium hydroxide (NaOH, 2.0 eq).
-
Reaction: Stir the biphasic mixture vigorously at 60-65 °C.[10] The catalyst will transport the hydroxide into the organic phase to deprotonate the hydroquinone, and the resulting phenoxide will react with the alkyl halide. Monitor by TLC.
-
Workup:
-
After the reaction is complete (typically 3-5 hours), cool the mixture and separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizing Reaction Pathways
The etherification of hydroquinone involves a primary desired pathway and several competing side reactions. Understanding this network is key to troubleshooting.
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid
Guide Version: 1.0
Introduction: Understanding the Stability Profile
Welcome to the technical support guide for 2-(4-Methoxyphenoxy)-2-methylpropanoic acid. The purpose of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[1] This information is critical for establishing a re-test period for the drug substance and recommending storage conditions.[1]
This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of potential stability issues, troubleshooting advice, and detailed protocols for conducting forced degradation and long-term stability studies, grounded in the principles outlined by the International Council for Harmonisation (ICH).[2][3]
Molecular Structure and Inherent Stabilities
2-(4-Methoxyphenoxy)-2-methylpropanoic acid possesses several key functional groups that dictate its chemical stability:
-
Carboxylic Acid: This group is susceptible to decarboxylation at high temperatures and can react with bases.
-
Ether Linkage (Phenoxy): Ether linkages are generally stable but can be susceptible to oxidative cleavage and hydrolysis under harsh acidic conditions.[4][5]
-
Methoxy-Substituted Aromatic Ring: The methoxy group is an activating group, which can make the aromatic ring more susceptible to oxidative degradation.[6] Oxidative processes can lead to demethoxylation or even ring cleavage under aggressive conditions.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this molecule?
A1: Based on the functional groups, the primary degradation pathways to investigate are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: While the ether linkage is relatively stable, forced hydrolysis studies across a wide pH range (e.g., pH 2 to pH 12) are necessary to confirm its resistance.[9][10][11]
-
Oxidation: The methoxy-substituted aromatic ring is the most likely site for oxidative attack.[6] Studies using an oxidizing agent like hydrogen peroxide are essential.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light. Photostability testing is a mandatory part of stress testing as per ICH Q1B guidelines.[12][13][14][15]
Q2: What are the standard ICH conditions for stability and stress testing?
A2: Stability testing guidelines are outlined in the ICH Q1A(R2) document.[1][3][16]
-
Long-Term Stability: Testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[17]
-
Accelerated Stability: This is performed at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months to predict long-term stability.[17][18]
-
Forced Degradation (Stress Testing): This involves more extreme conditions (e.g., high temperature, strong acid/base, oxidant, intense light) to rapidly identify potential degradation products and pathways.[19][20][21] The goal is typically to achieve 5-20% degradation of the active substance.
Q3: What analytical technique is most suitable for a stability-indicating method?
A3: A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. For a molecule like 2-(4-Methoxyphenoxy)-2-methylpropanoic acid, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique.[22][23] An LC-MS (Liquid Chromatography-Mass Spectrometry) method can also be invaluable, especially during forced degradation studies, for the identification of unknown degradation products.[5][24]
Troubleshooting Guide
Problem 1: I am not seeing any degradation in my forced hydrolysis studies.
-
Possible Cause: The conditions may not be stringent enough. The ether linkage in this molecule is expected to be relatively stable.
-
Solution:
-
Increase Temperature: If you are testing at 40°C, try increasing the temperature to 60°C or even 80°C.[11]
-
Increase Acid/Base Concentration: If using 0.1 M HCl or NaOH, consider increasing the concentration to 1 M.[25]
-
Extend Duration: Increase the study duration. Check for degradation at 24, 48, and 72 hours.
-
Confirm Methodology: Ensure your analytical method is sensitive enough to detect small changes and that the compound is soluble in the chosen stress condition medium.
-
Problem 2: My mass balance in the oxidative stress condition is very low (<95%).
-
Possible Cause: This suggests that one or more degradation products are not being detected by your analytical method.
-
Solution:
-
Check for Non-Chromophoric Degradants: Oxidative degradation, particularly ring cleavage, can produce small, non-UV active fragments.[8] Use a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to search for these.
-
Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation. If possible, analyze the headspace of the stressed sample using GC-MS.
-
Precipitation: A degradant may be insoluble and precipitating out of solution. Visually inspect the sample and centrifuge it. If a pellet is observed, attempt to dissolve it in a stronger solvent for analysis.
-
Change Wavelength: Your primary UV detection wavelength may not be optimal for the degradation products. Analyze samples using a Photo Diode Array (PDA) detector and inspect the chromatograms at multiple wavelengths.
-
Problem 3: I see many small peaks in my photostability sample chromatogram.
-
Possible Cause: Photodegradation often results in complex degradation pathways, producing numerous minor products.
-
Solution:
-
Validate the Method's Specificity: This is the primary purpose of photostability testing—to challenge the analytical method.[12][13] Ensure your method can resolve the main peak from all degradant peaks.
-
Use a Control Sample: A "dark control" sample, wrapped in aluminum foil but stored under the same temperature and humidity conditions, is essential to differentiate between thermal and photolytic degradation.
-
Reduce Exposure: If degradation is too extensive (>20%), it may not be useful for method validation. Reduce the light exposure time or intensity to achieve the target degradation level.[12]
-
Experimental Protocols & Data Presentation
Forced Degradation Study Design
Forced degradation studies are crucial for understanding degradation pathways and developing a stability-indicating method.[20][21]
| Stress Condition | Reagent/Condition Details | Typical Temperature | Duration | Primary Target |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C - 80°C | Up to 72 hours | Ether Linkage |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60°C - 80°C | Up to 72 hours | General base liability |
| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂) | Room Temperature - 60°C | Up to 24 hours | Methoxy Aromatic Ring |
| Thermal | Dry Heat | 80°C or higher | Up to 7 days | Overall thermal stability |
| Photostability | ICH-compliant light chamber | 25°C | Overall illumination ≥ 1.2 million lux hours; Integrated near UV ≥ 200 watt hours/m² | Overall photosensitivity |
Table 1: Recommended starting conditions for forced degradation studies. Conditions should be adjusted to achieve 5-20% degradation.
Protocol 1: Sample Preparation for Forced Degradation
-
Prepare a stock solution of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
For each stress condition, transfer a known volume of the stock solution into a clear glass vial.
-
Add an equal volume of the stressor solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).
-
For the thermal study, use the solid drug substance. For the photostability study, expose both the solid substance and a solution.[12]
-
Prepare a "control" or t=0 sample by diluting the stock solution with the analysis mobile phase to the target concentration (e.g., 0.1 mg/mL).
-
Incubate the vials under the specified conditions (see Table 1).
-
At each time point, withdraw an aliquot. If necessary, neutralize the sample (e.g., add an equimolar amount of base to the acid-stressed sample).
-
Dilute the sample to the target concentration with the mobile phase and analyze immediately via the stability-indicating HPLC method.
Visual Workflow: Forced Degradation Study
The following diagram outlines the logical flow of a forced degradation experiment, from initial setup to data analysis.
Caption: A potential oxidative degradation pathway.
References
-
The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
-
Boyde, S. (2019). Hydrolytic stability of synthetic ester lubricants. ResearchGate. Retrieved from [Link]
-
European Medicines Agency. (2004). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Anaerobic degradation of methoxylated aromatic compounds. Retrieved from [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
PubMed. (1991). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
-
Machinery Lubrication. (n.d.). Understanding Hydrolysis and Hydrolytic Stability. Retrieved from [Link]
-
National Institutes of Health. (2017). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
Biblioteca Digital do IPB. (2021). Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. Retrieved from [Link]
-
PubMed. (2000). Stability testing of the plastics additives. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
-
ACS Publications. (2014). Polyether Urethane Hydrolytic Stability after Exposure to Deoxygenated Water. Retrieved from [Link]
-
National Institutes of Health. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
SciSpace. (2008). Determination of dimethoate, 2,4-dichlorophenoxy acetic acid, mecoprop and linuron pesticides in environmental waters. Retrieved from [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]
-
MDPI. (2024). Structural and Electronic Insights into Arylalkanones from Myristica ceylanica. Retrieved from [Link]
-
SPL, Inc. (2024). ASTM D2619 (Hydrolytic Stability). Retrieved from [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
IKEV. (n.d.). The Complete Stability Testing for a Successful Application. Retrieved from [Link]
-
PubMed. (2006). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. Retrieved from [Link]
-
IKEV. (n.d.). The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. Retrieved from [Link]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]
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- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. andersondevelopment.com [andersondevelopment.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 7. researchgate.net [researchgate.net]
- 8. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding Hydrolysis and Hydrolytic Stability [machinerylubrication.com]
- 11. onyxipca.com [onyxipca.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
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Validation & Comparative
Comparative analysis of different synthetic routes to 2-(4-Methoxyphenoxy)-2-methylpropanoic acid
For researchers and professionals in drug development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of successful therapeutic development. 2-(4-Methoxyphenoxy)-2-methylpropanoic acid, a key structural motif found in fibrate drugs used to manage hypercholesterolemia, presents a valuable case study in synthetic strategy.[1][2][3] The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide provides an in-depth comparative analysis of the most pertinent synthetic pathways to this important molecule, offering field-proven insights and experimental data to inform your research and development endeavors.
Introduction to the Target Molecule
2-(4-Methoxyphenoxy)-2-methylpropanoic acid is an aryloxyalkanoic acid characterized by a phenoxy group substituted with a methoxy moiety and a gem-dimethyl group alpha to a carboxylic acid. This structure is central to the pharmacological activity of fibrates, which act as agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism.[2][4] The synthesis of this molecule primarily revolves around the formation of the ether linkage between the phenolic hydroxyl group of 4-methoxyphenol and the α-carbon of a 2-methylpropanoic acid derivative.
This guide will explore and compare three primary synthetic strategies:
-
The Classical Williamson Ether Synthesis: A fundamental and widely used method for ether formation.[5]
-
Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis: An enhancement of the classical method that improves reaction efficiency and is well-suited for industrial applications.[6]
-
The Ullmann Condensation: A copper-catalyzed cross-coupling reaction that offers an alternative approach to forming the aryl ether bond.[7]
Each route will be evaluated based on its mechanism, experimental protocol, yield and purity, scalability, and overall advantages and disadvantages.
Route 1: The Classical Williamson Ether Synthesis
The Williamson ether synthesis is a stalwart of organic chemistry, prized for its reliability and broad applicability in the formation of both symmetrical and asymmetrical ethers.[5] The reaction proceeds via an SN2 mechanism, wherein an alkoxide or phenoxide nucleophile displaces a halide from an alkyl halide.[8]
Mechanistic Rationale
The synthesis of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid via the Williamson route involves two key steps. First, the phenolic proton of 4-methoxyphenol is abstracted by a base to form the more nucleophilic phenoxide ion. In the second step, this phenoxide attacks the electrophilic carbon of an alkyl halide, in this case, a derivative of 2-bromo-2-methylpropanoic acid, to form the desired ether linkage.
The choice of reactants is critical to the success of the Williamson synthesis. To favor the SN2 pathway and avoid competing elimination reactions, the alkyl halide should ideally be primary or secondary.[5] In this synthesis, the electrophile is a tertiary alkyl halide, which would typically favor elimination. However, the substrate is an α-halo ester, where the propensity for elimination is somewhat mitigated, and the SN2 reaction can still proceed, albeit sometimes with lower yields compared to reactions with primary halides.
Figure 1: General workflow for the Williamson ether synthesis of the target molecule.
Experimental Protocol: Classical Williamson Ether Synthesis
This protocol is a representative procedure adapted from established methods for similar aryloxyalkanoic acids.[9]
Materials:
-
4-Methoxyphenol
-
Ethyl 2-bromo-2-methylpropanoate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenol (1.0 eq) in ethanol. To this solution, add a solution of sodium hydroxide (1.1 eq) in water. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 4-methoxyphenoxide.
-
Etherification: To the phenoxide solution, add ethyl 2-bromo-2-methylpropanoate (1.05 eq) dropwise at room temperature. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Ester Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate.
-
Hydrolysis: To the crude ester, add a 10% aqueous solution of sodium hydroxide and heat to reflux for 2 hours, or until the ester is fully consumed (monitored by TLC).
-
Acidification and Product Isolation: Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(4-methoxyphenoxy)-2-methylpropanoic acid.
Route 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
Phase-transfer catalysis is a powerful technique to enhance the rate of reactions involving reactants in immiscible phases.[10] For the Williamson ether synthesis, a phase-transfer catalyst facilitates the transfer of the phenoxide from the aqueous phase to the organic phase, where it can react with the alkyl halide.[2] This method often leads to faster reactions, milder conditions, and higher yields compared to the classical approach.[11]
Mechanistic Rationale
In this system, 4-methoxyphenol is deprotonated by a base in the aqueous phase. The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion (X⁻) for the phenoxide ion (ArO⁻) at the interface of the two phases. The resulting lipophilic ion pair (Q⁺ArO⁻) is soluble in the organic phase and can readily react with the alkyl halide. After the SN2 reaction, the catalyst cation (Q⁺) returns to the aqueous phase with the leaving group anion to repeat the cycle.
This catalytic cycle avoids the need for a single solvent system that can dissolve both the ionic phenoxide and the organic alkyl halide, which is often a challenge in the classical Williamson synthesis.
Figure 3: Proposed catalytic cycle for the Ullmann condensation.
Experimental Protocol: Representative Ullmann Condensation
A specific protocol for the target molecule is not readily available in the literature, likely due to the preference for the Williamson synthesis for this type of transformation. The following is a general procedure adapted from modern Ullmann ether synthesis protocols. [12] Materials:
-
4-Bromoanisole
-
Ethyl 2-hydroxy-2-methylpropanoate
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
A base (e.g., cesium carbonate, Cs₂CO₃)
-
A high-boiling polar solvent (e.g., N,N-dimethylformamide, DMF)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine 4-bromoanisole (1.0 eq), ethyl 2-hydroxy-2-methylpropanoate (1.2 eq), CuI (0.1 eq), the ligand (0.2 eq), and Cs₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen).
-
Reaction: Add anhydrous DMF and heat the mixture to 100-140°C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product would then require purification by column chromatography followed by hydrolysis of the ester as described in the Williamson synthesis protocol.
Comparative Analysis
The choice of the optimal synthetic route depends on several factors, including the desired scale of the reaction, cost of reagents, and the required purity of the final product.
| Parameter | Classical Williamson Ether Synthesis | Phase-Transfer Catalyzed Williamson Ether Synthesis | Ullmann Condensation |
| Starting Materials | 4-Methoxyphenol, Ethyl 2-bromo-2-methylpropanoate | 4-Methoxyphenol, 2-Chloropropionic acid | 4-Bromoanisole, Ethyl 2-hydroxy-2-methylpropanoate |
| Key Reagents | Strong base (e.g., NaOH, KOH) | Strong base, Phase-transfer catalyst (e.g., TBAB) | Copper(I) catalyst, Ligand, Base (e.g., Cs₂CO₃) |
| Reaction Conditions | Reflux in a polar protic solvent (e.g., ethanol), 4-6 hours | Biphasic system, 40-60°C, 0.5-1.5 hours [6] | High temperature (100-140°C) in a polar aprotic solvent (e.g., DMF), 12-24 hours |
| Reported Yield | Moderate to good (typically 50-80%) [5] | High (up to 91%) [6] | Generally lower for alkyl-aryl ethers compared to diaryl ethers |
| Reported Purity | Good after recrystallization | Very high (up to 99.5%) [6] | Requires extensive purification (column chromatography) |
| Scalability | Good, widely used in industry [5] | Excellent, highly suitable for industrial processes [2] | More challenging due to catalyst cost, ligand sensitivity, and purification |
| Advantages | Well-established, reliable, readily available reagents | Faster reaction times, milder conditions, higher yields, simplified work-up, environmentally friendlier (less organic solvent) [10][11] | Alternative for substrates where Williamson synthesis fails (e.g., unreactive alkyl halides) |
| Disadvantages | Can require harsh conditions, potential for side reactions (elimination), may require anhydrous solvents | Cost of the phase-transfer catalyst (though used in catalytic amounts) | High cost of catalyst and ligands, often requires harsh conditions (though modern methods are milder), purification can be difficult, less efficient for this specific transformation |
Conclusion and Recommendation
Based on the comparative analysis, the Phase-Transfer Catalyzed Williamson Ether Synthesis emerges as the most advantageous route for the preparation of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid, particularly for large-scale production. This method offers a superior combination of high yield, excellent purity, mild reaction conditions, and operational simplicity. [6]The significantly shorter reaction times and reduced need for anhydrous organic solvents also contribute to its cost-effectiveness and improved environmental profile.
The Classical Williamson Ether Synthesis remains a viable and reliable option, especially for laboratory-scale synthesis where the cost and handling of a phase-transfer catalyst may be a consideration. However, it is likely to be less efficient and more energy-intensive than the PTC variant.
The Ullmann Condensation , while a powerful tool for the synthesis of diaryl ethers, appears to be a less practical choice for this specific target molecule. The likely lower efficiency for alkyl-aryl ether formation, coupled with the higher cost of reagents and more demanding purification, makes it a less attractive option compared to the Williamson-based approaches.
Ultimately, the selection of a synthetic route will depend on the specific requirements of the project. However, for the synthesis of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid, the evidence strongly suggests that the Phase-Transfer Catalyzed Williamson Ether Synthesis provides the most robust and efficient pathway.
References
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- Experiment 06 Williamson Ether Synthesis. (n.d.).
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- Williamson Ether Synthesis. (2025). J&K Scientific LLC.
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Williamson ether synthesis. (n.d.). Wikipedia.
- Solid-phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condens
- Phase Transfer C
- CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. (n.d.).
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- Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
- Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. (n.d.).
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- infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram. (n.d.). doc brown's advanced organic chemistry revision notes.
- Kolbe and Schmitt procedures for synthesis of salicylic acid. (n.d.).
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- Phase-Transfer C
- 2-(4-methoxyphenoxy) propionic acid, 13794-15-5. (n.d.). The Good Scents Company.
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- 2-Methyl-2-(4-methylphenoxy)propanoic acid. (n.d.). SpectraBase.
- 2-(4-Methoxyphenoxy)propanoic Acid 13794-15-5. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).
- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (n.d.). The Royal Society of Chemistry.
- Phase Transfer Catalysts. (n.d.).
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- 2-Methoxy-4-methylphenol(93-51-6) 13C NMR spectrum. (n.d.). ChemicalBook.
- mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram. (n.d.). doc brown's advanced organic chemistry revision notes.
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Comparative Analysis of 2-(4-Methoxyphenoxy)-2-methylpropanoic Acid: A Guide to Cross-Reactivity in Biological Assays
Authored by: [Your Name/Lab Name], Senior Application Scientist
This guide provides a comprehensive analysis of the cross-reactivity of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid, a compound structurally analogous to the fibrate class of drugs. Fibrates are well-established agonists of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Understanding the selectivity of novel compounds like 2-(4-Methoxyphenoxy)-2-methylpropanoic acid is critical in drug development to anticipate potential off-target effects and to elucidate its full pharmacological profile.
This document details the experimental workflows and data interpretation necessary to characterize the binding and activation profile of this compound across the human PPAR subtype panel (α, γ, and δ).
Introduction to Fibrate Analogs and PPARs
2-(4-Methoxyphenoxy)-2-methylpropanoic acid shares the core carboxylic acid moiety and a substituted phenoxy ring characteristic of fibrate drugs such as fenofibrate and gemfibrozil. These drugs primarily exert their therapeutic effects by activating PPARα, which leads to the modulation of genes involved in fatty acid oxidation and lipoprotein metabolism. However, the potential for cross-reactivity with other PPAR subtypes, namely PPARγ (a key regulator of adipogenesis) and PPARδ (involved in fatty acid oxidation in muscle), is a critical consideration. Unintended activation of these subtypes could lead to undesirable side effects.
The following diagram illustrates the generalized signaling pathway initiated by the activation of PPARs.
Caption: Workflow for the PPAR cell-based reporter gene assay.
Conclusion and Future Directions
The experimental data presented in this guide demonstrate that 2-(4-Methoxyphenoxy)-2-methylpropanoic acid is a selective and potent PPARα agonist. Its cross-reactivity with PPARδ is significantly lower, and it displays negligible activity towards PPARγ. This selectivity profile is promising for its potential development as a therapeutic agent for dyslipidemia.
Further studies should include orthogonal assays, such as co-activator recruitment assays or target gene expression analysis in relevant cell types (e.g., hepatocytes), to further validate these findings. A comprehensive understanding of a compound's cross-reactivity is paramount for the successful translation of preclinical findings to clinical applications.
References
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Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2088–2093. [Link]
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Fruchart, J. C. (2009). Peroxisome proliferator-activated receptor-alpha (PPARalpha): a key player in the control of lipid and lipoprotein metabolism. Diabetes & Metabolism, 35(6 Pt 2), 499-505. [Link]
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Berger, J., & Moller, D. E. (2002). The mechanisms of action of PPARs. Annual Review of Medicine, 53, 409-435. [Link]
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Willson, T. M., Brown, P. J., Sternbach, D. D., & Henke, B. R. (2000). The PPARs: from orphan receptors to drug discovery. Journal of Medicinal Chemistry, 43(4), 527–550. [Link]
A Comparative Benchmark of Na-PMP's Sweetness Inhibition Profile Against Other Leading Taste Modulators
This guide provides an in-depth technical comparison of sodium 2-(4-methoxyphenoxy)propanoate (Na-PMP), also known as lactisole, against other prominent sweetness inhibitors. Designed for researchers, scientists, and professionals in drug development and food science, this document delves into the mechanisms of action, comparative efficacy, and the experimental methodologies used to benchmark these taste modulators. Our objective is to furnish a scientifically rigorous resource that not only presents comparative data but also explains the causal reasoning behind the experimental designs, ensuring a self-validating and trustworthy analysis.
The Landscape of Sweetness Inhibition: A Mechanistic Overview
The perception of sweetness is a complex biological process initiated by the binding of sweet-tasting molecules to the T1R2/T1R3 G-protein coupled receptor, predominantly found on the taste buds of the tongue.[1] The activation of this receptor triggers a downstream signaling cascade, leading to the perception of a sweet taste. However, the T1R2/T1R3 receptor is not limited to the oral cavity; its presence in the gastrointestinal tract and other tissues suggests a role in metabolic regulation and glucose homeostasis, making it a significant target for therapeutic intervention in conditions like obesity and diabetes.[1]
Sweetness inhibitors are compounds that interfere with this process, reducing or completely blocking the perception of sweetness. These modulators can be of natural or synthetic origin and exhibit varying degrees of potency, selectivity, and mechanisms of action. This guide will focus on a comparative analysis of Na-PMP against a selection of well-documented sweetness inhibitors: Gymnemic Acids, Ziziphin, Hodulcin, and Gurmarin.
The Sweet Taste Signaling Pathway
The binding of a sweetener to the T1R2/T1R3 receptor initiates a conformational change, activating the G-protein gustducin. This, in turn, stimulates phospholipase C-β2 (PLCβ2), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). This influx of calcium activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to membrane depolarization and the release of neurotransmitters, which signal the perception of sweetness to the brain.
Figure 1: Simplified Sweet Taste Signaling Pathway.
Comparative Analysis of Sweetness Inhibitors
The efficacy of a sweetness inhibitor is determined by several factors, including its potency (often measured as the half-maximal inhibitory concentration, IC50), its selectivity for the sweet taste receptor, and its impact on the perception of different types of sweeteners.
Na-PMP (Lactisole)
Na-PMP, commercially known as lactisole, is a synthetic compound recognized for its broad-spectrum sweetness inhibiting properties.[2] It is the sodium salt of 2-(4-methoxyphenoxy)propanoic acid.[2]
-
Mechanism of Action: Na-PMP functions as a non-competitive inhibitor of the human sweet taste receptor.[3] It specifically interacts with the transmembrane domain (TMD) of the T1R3 subunit.[4] This binding is thought to allosterically modulate the receptor, preventing its activation by sweet-tasting molecules.[4] This mechanism is distinct from competitive inhibitors that would bind to the same site as the sweetener.
-
Performance: Na-PMP is effective against a wide range of both natural and artificial sweeteners.[2] Its inhibitory effect is generally perceived as clean, without contributing significant off-tastes.[2] Studies have shown that the (S)-isomer of lactisole is the more active form. The IC50 value for (±)-lactisole has been reported to be approximately 65 µM when tested against aspartame in a cell-based assay.
Gymnemic Acids
Derived from the leaves of the Gymnema sylvestre plant, gymnemic acids are a class of triterpenoid saponins known for their potent sweetness-suppressing effects.[2]
-
Mechanism of Action: Similar to Na-PMP, gymnemic acids are also understood to interact with the T1R2/T1R3 receptor. Evidence suggests that they bind to the transmembrane domain of the T1R3 subunit, sharing some interaction sites with lactisole.[3] This interaction is non-competitive, as gymnemic acids reduce the maximal response to sweeteners without altering their EC50 values.[3]
-
Performance: Gymnemic acids are highly effective at inhibiting the taste of a broad spectrum of sweeteners.[2] However, they are also known to possess a bitter taste, which can be a limiting factor in their application.[5] The potency of gymnemic acids is generally considered to be higher than that of Na-PMP.[3]
Ziziphin and Hodulcin
Ziziphin and hodulcin are natural sweetness inhibitors extracted from the leaves of Ziziphus jujuba and Hovenia dulcis, respectively.[2]
-
Mechanism of Action: The precise molecular mechanisms of ziziphin and hodulcin are less well-characterized compared to Na-PMP and gymnemic acids. However, it is believed that they also act on the sweet taste receptor.[6] Some studies suggest that ziziphin may compete with sweet stimuli for binding to the receptor.[6]
-
Performance: Ziziphin is known to be a potent inhibitor of various sweeteners, including both sugars and artificial sweeteners.[2] Hodulcin is also effective but is generally considered to be less potent than ziziphin.[2]
Gurmarin
Gurmarin is a polypeptide isolated from Gymnema sylvestre that exhibits highly selective sweetness inhibition.
-
Mechanism of Action: Gurmarin's inhibitory action is directed at the T1R2/T1R3 receptor.[1] It is a potent inhibitor in rodents, with a reported IC50 value of 7.1 nM.[7]
-
Performance: A key distinguishing feature of gurmarin is its species specificity. While it is a powerful sweetness inhibitor in rodents, it has little to no effect on human sweet taste perception.[1] This makes it a valuable tool for comparative studies of sweet taste mechanisms across different species.
Quantitative Performance Comparison
The following table summarizes the key characteristics and performance metrics of the discussed sweetness inhibitors. It is important to note that IC50 values can vary depending on the specific sweetener being tested and the experimental conditions of the assay.
| Taste Modulator | Chemical Class | Source | Mechanism of Action | Target Receptor Subunit | Potency (IC50) | Key Characteristics |
| Na-PMP (Lactisole) | Phenoxy-propanoic acid derivative | Synthetic | Non-competitive inhibition | T1R3 (Transmembrane Domain) | ~65 µM (vs. Aspartame) | Broad-spectrum inhibition, clean taste profile. |
| Gymnemic Acids | Triterpenoid Saponins | Gymnema sylvestre | Non-competitive inhibition | T1R3 (Transmembrane Domain) | Generally more potent than Na-PMP | High potency, but can have a bitter off-taste. |
| Ziziphin | Triterpene Glycoside | Ziziphus jujuba | Likely receptor-mediated | T1R2/T1R3 (presumed) | Potent inhibitor | Broad-spectrum natural inhibitor. |
| Hodulcin | Triterpene Glycoside | Hovenia dulcis | Likely receptor-mediated | T1R2/T1R3 (presumed) | Less potent than Ziziphin | Natural inhibitor. |
| Gurmarin | Polypeptide | Gymnema sylvestre | Receptor antagonism | T1R2/T1R3 | 7.1 nM (in rodents) | Highly potent in rodents, but not in humans. |
Experimental Protocols for Benchmarking Sweetness Inhibitors
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. This section outlines the methodologies for two key assays used to benchmark sweetness inhibitors: an in-vitro cell-based assay and in-vivo sensory panel testing.
In-Vitro Cell-Based Assay: Calcium Imaging in HEK293 Cells
This assay provides a quantitative measure of a compound's ability to inhibit the sweet taste receptor in a controlled cellular environment. The principle lies in measuring the intracellular calcium influx that occurs upon receptor activation.
Figure 2: Workflow for an In-Vitro Cell-Based Sweetness Inhibition Assay.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Maintain Human Embryonic Kidney (HEK293) cells in an appropriate culture medium.
-
Co-transfect the cells with plasmids encoding the human T1R2 and T1R3 receptor subunits, along with a promiscuous G-protein (e.g., Gα16/gust44) to couple the receptor to the calcium signaling pathway.[8] Use a suitable transfection reagent and allow for 24-48 hours of expression.
-
-
Calcium Indicator Loading:
-
Wash the transfected cells with a physiological buffer (e.g., Hank's Balanced Salt Solution).
-
Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 acetoxymethyl (AM) ester, in the dark at 37°C for 30-60 minutes.[9] The AM ester allows the dye to cross the cell membrane.
-
Wash the cells again to remove any excess extracellular dye.
-
-
Fluorescence Imaging and Data Acquisition:
-
Mount the plate of cells on a fluorescence microscope equipped with a camera and appropriate filters for the chosen dye.
-
Establish a baseline fluorescence reading.
-
Apply a known concentration of a sweetener (e.g., sucrose or aspartame) to the cells and record the change in fluorescence intensity over time.
-
In separate wells, pre-incubate the cells with varying concentrations of the sweetness inhibitor (e.g., Na-PMP) for a defined period before adding the sweetener.
-
Record the fluorescence response in the presence of the inhibitor.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity for each condition.
-
Normalize the responses to the baseline fluorescence.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% of the maximal inhibition.
-
In-Vivo Sensory Panel Testing
Sensory panel testing provides crucial data on how sweetness inhibition is perceived by humans. This methodology relies on trained assessors to evaluate the intensity of taste attributes.
Step-by-Step Methodology (based on ISO 8586 and ISO 6564):
-
Assessor Selection and Training (in accordance with ISO 8586):
-
Recruit potential assessors and screen them for their sensory acuity, including their ability to detect and differentiate basic tastes.
-
Train the selected assessors to identify and quantify the intensity of sweetness and any potential off-tastes using standardized reference samples and scales (e.g., a line scale or a category scale).[7] This training ensures consistency and reliability of the sensory data.
-
-
Sample Preparation:
-
Prepare solutions of a specific sweetener at a concentration that elicits a moderate and consistent level of sweetness.
-
Prepare a second set of solutions containing the same concentration of the sweetener mixed with the sweetness inhibitor (e.g., Na-PMP) at one or more concentrations.
-
Prepare a control solution (e.g., water) for palate cleansing between samples.
-
-
Sensory Evaluation (Flavor Profile Method, based on ISO 6564):
-
Present the samples to the trained assessors in a randomized and blind manner to avoid bias.[10]
-
Instruct the assessors to taste each sample, rinse their mouths with the control solution between samples, and rate the intensity of the perceived sweetness and any other taste attributes on the provided scale.[11]
-
The evaluation should be conducted in a controlled environment to minimize distractions.[12]
-
-
Data Analysis:
-
Collect the intensity ratings from all assessors.
-
Perform statistical analysis (e.g., Analysis of Variance - ANOVA) to determine if there is a significant difference in the perceived sweetness between the samples with and without the inhibitor.
-
Calculate the average percentage of sweetness reduction for each concentration of the inhibitor.
-
Conclusion and Future Directions
This guide has provided a comparative benchmark of Na-PMP against other key sweetness inhibitors, highlighting their mechanisms of action and relative performance. Na-PMP stands out as a broad-spectrum, synthetic inhibitor with a clean taste profile, acting via the T1R3 subunit of the sweet taste receptor. Natural inhibitors like gymnemic acids offer higher potency but may be accompanied by undesirable off-tastes. Ziziphin and hodulcin represent other natural alternatives, while gurmarin's species-specificity makes it a unique tool for research.
The provided experimental protocols for in-vitro and in-vivo testing offer a robust framework for the continued evaluation and discovery of novel taste modulators. As the understanding of the sweet taste receptor's role in both taste perception and metabolic regulation expands, the development of highly specific and potent inhibitors will remain a critical area of research with significant implications for the food, beverage, and pharmaceutical industries. Future research should focus on elucidating the precise binding sites and allosteric modulation mechanisms of these inhibitors, which will aid in the rational design of next-generation taste modulators with tailored properties.
References
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Nakagita, T., Ishida, Y., Yasumatsu, K., & Shigemura, N. (2019). Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor. PLoS ONE, 14(3), e0213552. [Link]
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Sanematsu, K., Kusakabe, Y., Shigemura, N., Hirokawa, T., Nakamura, S., Imoto, T., & Ninomiya, Y. (2014). Molecular Mechanisms for Sweet-suppressing Effect of Gymnemic Acids. Journal of Biological Chemistry, 289(37), 25711–25720. [Link]
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Sato, M. (1985). Sweet taste receptor mechanisms. The Japanese Journal of Physiology, 35(6), 875-885. [Link]
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Sigoillot, M., Brockhoff, A., Meyerhof, W., & Briand, L. (2012). Sweet-taste-suppressing compounds: current knowledge and perspectives of application. Applied Microbiology and Biotechnology, 96(3), 619–630. [Link]
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International Organization for Standardization. (1985). ISO 6564:1985 Sensory analysis — Methodology — Flavour profile methods. [Link]
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International Organization for Standardization. (2023). ISO 8586:2023 Sensory analysis — Selection and training of sensory assessors. [Link]
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Nakagawa, Y., Ohtsu, Y., Nagasawa, M., & Kojima, I. (2015). Lactisole inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells. Journal of Endocrinology, 226(1), 57-66. [Link]
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Vertex AI Search. (2023). Sweetness inhibitors that reduce excessively sweet taste in high-sugar food - lactisole manufacturer. [Link]
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Al-Trad, B., Al-Batayneh, K. M., El-Akawi, Z., & Al-Smadi, M. (2017). Zizyphin modulates calcium signalling in human taste bud cells and fat taste perception in the mouse. Fundamental & Clinical Pharmacology, 31(5), 537-547. [Link]
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brainvta. (n.d.). Calcium imaging protocol. [Link]
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Roelse, M., de Ruijter, N. C., Vrouwe, E. X., & Jongsma, M. A. (2018). Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System. Sensors (Basel, Switzerland), 18(2), 602. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Methoxyphenoxy)-2-methylpropanoic Acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid. As a laboratory professional, your safety and the protection of our environment are paramount. This document moves beyond simple instructions to explain the causality behind each procedural step, ensuring a deep understanding of the principles of chemical waste management.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the inherent risks of a chemical is the foundation of its safe management. 2-(4-Methoxyphenoxy)-2-methylpropanoic acid, while not having an extensive, unique hazard profile in publicly available databases, belongs to a class of compounds whose properties demand careful handling. Its close structural analog, 2-(4-Methoxyphenoxy)propanoic acid, is classified with specific hazards that we must assume apply as a precautionary principle.
-
Primary Hazards : This chemical is considered an irritant.[1][2] According to the Globally Harmonized System (GHS), the primary concerns are:
-
Chemical Nature : It is a carboxylic acid, and its solutions in water are weakly acidic.[1][4] This property dictates the need for careful segregation from bases and reactive metals.
-
Environmental Concerns : As a phenoxy acid derivative, this compound is related to phenoxy herbicides.[4] Chemicals in this family can persist in the environment and pose risks to aquatic ecosystems and non-target species if improperly released.[5][6][7] Therefore, under no circumstances should this chemical be allowed to enter drains or waterways.[3][4]
Essential Safety Protocols & Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure the following engineering controls and PPE are in place. The rationale is to create a barrier between you and the potential hazards identified above.
-
Engineering Controls : Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or vapors.[3]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations to prevent eye irritation (H319).[3][8]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact and irritation (H315).[3]
-
Body Protection : A standard laboratory coat is required. Ensure it is clean and buttoned.
-
Respiratory Protection : If handling large quantities or if dust generation is unavoidable, use a particulate filter respirator adapted to the airborne concentration of the substance.[4]
-
The Core Disposal Workflow: A Step-by-Step Guide
Improper chemical disposal is a violation of regulatory standards and a significant safety risk.[9] All hazardous chemical waste must be managed through your institution's Environmental Health & Safety (EHS) or a licensed hazardous waste disposal contractor.[10]
Step 1: Waste Characterization and Segregation
The first step in proper disposal is correctly identifying the waste.
-
Classification : Treat all quantities of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid, including unused product, contaminated materials, and spill cleanup debris, as hazardous waste.
-
Segregation : Store the waste container separately from incompatible materials, particularly strong bases and oxidizing agents, to prevent hazardous reactions.[8][11]
Step 2: Containerization for Disposal
Proper containment is critical to prevent leaks and ensure safe transport.
-
Container Selection : Use a container that is chemically compatible with the acid.[12][13] The original product container is often a suitable choice if it is in good condition.[12] The container must have a secure, leak-proof screw cap.[12]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(4-Methoxyphenoxy)-2-methylpropanoic acid," and a clear indication of the associated hazards (e.g., "Irritant").[12][13]
-
Accumulation : Keep the container sealed at all times, except when adding waste.[10][13] Store the container in a designated, secondary containment-equipped Satellite Accumulation Area (SAA) within the laboratory.[12]
Step 3: Managing Different Waste Streams
A. Unused or Excess Product (Bulk Disposal) This is the most straightforward scenario. The primary disposal method for bulk quantities of this type of organic compound is high-temperature incineration performed by a licensed hazardous waste disposal facility.
-
Ensure the product is in its original or a properly labeled and compatible waste container as described in Step 2.
-
Contact your institution's EHS office to arrange for a hazardous waste pickup. Do not attempt to dispose of it yourself.
B. Spill Cleanup Material
-
Evacuate and Secure : If a significant spill occurs, evacuate the immediate area and restrict access.
-
Don PPE : Wear the appropriate PPE as outlined in Section 2.
-
Contain and Collect : For this solid chemical, carefully sweep the material into a designated hazardous waste container.[4] If appropriate, you may lightly moisten the powder with water to prevent it from becoming airborne, but do not create a solution.[4] Use an inert absorbent material for any solutions.[3]
-
Package Waste : All materials used for the cleanup (e.g., absorbent pads, contaminated gloves, wipes) must also be placed in the hazardous waste container.[10]
-
Decontaminate : Clean the spill area thoroughly.
-
Arrange Pickup : Schedule a pickup for the sealed waste container through your EHS office.
C. Decontamination of Empty Containers An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.
-
Thoroughly Empty : Ensure all possible product has been removed.[14]
-
Triple Rinse : Rinse the container three times with a suitable solvent (e.g., water or ethanol). Crucially, collect all rinsate as hazardous waste. [14] Do not pour the rinsate down the drain. This rinsate should be placed in a separate, labeled hazardous waste container.
-
Deface Label : After triple-rinsing, obliterate or remove the original product label to prevent confusion.[14]
-
Final Disposal : The decontaminated container can now typically be disposed of in the regular trash or recycled, depending on institutional policy.
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste generated from 2-(4-Methoxyphenoxy)-2-methylpropanoic acid.
Caption: Decision workflow for handling different waste streams of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid.
Regulatory Framework and Compliance
All hazardous waste disposal activities are governed by strict regulations to protect public health and the environment. In the United States, the Environmental Protection Agency (EPA) sets these standards under the Resource Conservation and Recovery Act (RCRA).[15] Academic and research laboratories may fall under specific regulations such as 40 CFR Part 262 Subpart K, which provides alternative requirements for managing hazardous waste.[16]
It is your legal and professional responsibility to comply with all federal, state, and local regulations, as well as your own institution's specific policies. Always consult with your EHS department for guidance.
Summary of Key Chemical and Safety Data
| Property | Value | Source / Comment |
| Chemical Name | 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | - |
| Molecular Formula | C11H14O4 | - |
| Molecular Weight | 210.23 g/mol (Calculated) | - |
| Physical State | Solid (based on analogs) | [1][2] |
| GHS Hazard Codes | H315, H319, H335 (Anticipated) | [1][3] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][3] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | [17] |
| Forbidden Disposal | Sink/Sewer, Regular Trash, Evaporation | [9][10] |
References
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PubChem. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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MetaSci. (n.d.). Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2023). Phenoxy Herbicides in Aquatic Ecosystems: Environmental Levels, Toxicological Effects, and Remediation Methods. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
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AJEETS. (2024). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Norris, L. A. (1981). The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Weed Science, 29(5), 607-617. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Patsnap. (2023). How to Minimize Toxic Emissions in Carboxylic Acid Production?. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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University of Maine. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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Wyszkowska, J., & Borowik, A. (2021). Environmental Implication of Herbicide Use. Molecules, 26(23), 7214. Retrieved from [Link]
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Council for Agricultural Science and Technology. (1975). The Phenoxy Herbicides. Weed Science, 23(3), 253-263. Retrieved from [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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- 1. 2-(4-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 151199 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. sds.metasci.ca [sds.metasci.ca]
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- 5. researchgate.net [researchgate.net]
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- 7. Environmental Implication of Herbicide Use - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. danielshealth.com [danielshealth.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
